4-[2-(1H-Imidazol-4-yl)ethyl]piperidine
Beschreibung
BenchChem offers high-quality 4-[2-(1H-Imidazol-4-yl)ethyl]piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[2-(1H-Imidazol-4-yl)ethyl]piperidine including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C10H17N3 |
|---|---|
Molekulargewicht |
179.26 g/mol |
IUPAC-Name |
4-[2-(1H-imidazol-5-yl)ethyl]piperidine |
InChI |
InChI=1S/C10H17N3/c1(2-10-7-12-8-13-10)9-3-5-11-6-4-9/h7-9,11H,1-6H2,(H,12,13) |
InChI-Schlüssel |
XSOYKCANSOSZRB-UHFFFAOYSA-N |
SMILES |
C1CNCCC1CCC2=CN=CN2 |
Kanonische SMILES |
C1CNCCC1CCC2=CN=CN2 |
Herkunft des Produkts |
United States |
The Pharmacological Profile of 4-[2-(1H-Imidazol-4-yl)ethyl]piperidine (VUF 8430): An In-Depth Technical Guide
Introduction
4-[2-(1H-Imidazol-4-yl)ethyl]piperidine, widely known in the scientific community as VUF 8430, is a potent and selective non-imidazole agonist for the histamine H4 receptor (H4R).[1][2] Initially synthesized as part of a research program exploring analogues of the H2 receptor agonist dimaprit, VUF 8430 has emerged as a critical pharmacological tool for elucidating the physiological and pathophysiological roles of the H4 receptor.[3] This receptor subtype is predominantly expressed on cells of the immune system, including mast cells, eosinophils, monocytes, and T-cells, positioning it as a key modulator of inflammatory and immune responses.[3] Consequently, the H4 receptor is a promising therapeutic target for a range of disorders such as allergic asthma, atopic dermatitis, and neuropathic pain.
This technical guide provides a comprehensive overview of the pharmacological profile of VUF 8430, designed for researchers, scientists, and drug development professionals. We will delve into its receptor binding affinity and selectivity, functional activity, and downstream signaling effects, supported by detailed experimental methodologies. Furthermore, this guide will explore the in vivo effects of VUF 8430 and provide insights into its application as a research tool.
Receptor Binding Profile: Affinity and Selectivity
The initial characterization of a novel compound invariably begins with an assessment of its binding affinity for its intended target and its selectivity against related targets. VUF 8430 has been extensively profiled for its interaction with all four histamine receptor subtypes (H1, H2, H3, and H4).
Binding Affinity at the Human Histamine H4 Receptor
Radioligand binding assays are the gold standard for determining the affinity of a ligand for a receptor. In these assays, a radiolabeled ligand with known high affinity for the receptor is competed off by increasing concentrations of an unlabeled test compound. For VUF 8430, competitive radioligand binding studies using [3H]histamine on cell membranes expressing the human H4 receptor have demonstrated its high affinity.
| Compound | Receptor | pKi | Ki (nM) | Reference |
| VUF 8430 | Human H4 | 7.5 | 31.6 | [4][5] |
| Histamine | Human H4 | ~7.9 | ~12.6 | |
| 4-methylhistamine | Human H4 | ~7.5 | ~31.6 | [3] |
Table 1: Binding affinities of VUF 8430 and reference compounds at the human histamine H4 receptor.
The data clearly indicate that VUF 8430 binds to the human H4 receptor with a nanomolar affinity, comparable to that of the endogenous ligand histamine and the well-known H4R agonist, 4-methylhistamine.[3]
Selectivity Profile
A crucial aspect of a pharmacological tool's utility is its selectivity. VUF 8430 exhibits a favorable selectivity profile, with significantly lower affinity for the H1, H2, and H3 histamine receptor subtypes.[1] It does, however, show a moderate affinity for the H3 receptor.[3][5]
| Compound | Human H1 (pKi) | Human H2 (pKi) | Human H3 (pKi) | Human H4 (pKi) | Selectivity (H4 vs H3) | Reference |
| VUF 8430 | < 4.5 | < 5.0 | 6.0 | 7.5 | ~32-fold | [5] |
| 4-methylhistamine | < 4.5 | ~5.7 | < 5.0 | ~7.5 | > 300-fold | [3] |
Table 2: Selectivity profile of VUF 8430 across human histamine receptor subtypes.
This profile demonstrates that while VUF 8430 is a potent H4 receptor agonist, its activity at the H3 receptor should be considered when interpreting experimental results, particularly at higher concentrations. Its negligible affinity for H1 and H2 receptors makes it a valuable tool for specifically probing H4 receptor function in systems where these other subtypes are present.[3]
Experimental Protocol: Radioligand Binding Assay
The following is a representative protocol for a competitive radioligand binding assay to determine the affinity of a test compound like VUF 8430 for the H4 receptor.
Membrane Preparation
-
Cell Culture: Culture human embryonic kidney (HEK-293) or SK-N-MC cells stably expressing the human H4 receptor in appropriate media and conditions.
-
Harvesting: Once confluent, harvest the cells by scraping and centrifuge to obtain a cell pellet.
-
Lysis: Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and homogenize using a Polytron or similar device.
-
Centrifugation: Centrifuge the homogenate at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Washing: Wash the membrane pellet by resuspending in fresh lysis buffer and repeating the centrifugation step.
-
Final Preparation: Resuspend the final membrane pellet in a suitable assay buffer (e.g., 50 mM Tris-HCl, pH 7.4) and determine the protein concentration using a standard method like the Bradford assay. Store membrane aliquots at -80°C.
Binding Assay
-
Assay Components: In a 96-well plate, combine the prepared cell membranes, a fixed concentration of [3H]histamine (typically at its Kd value), and varying concentrations of the unlabeled test compound (e.g., VUF 8430).
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter plate (e.g., GF/C), which traps the membranes with bound radioligand. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: After drying the filters, add a scintillation cocktail and quantify the radioactivity using a scintillation counter.
Data Analysis
-
Non-Specific Binding: Determine non-specific binding in the presence of a high concentration of a known H4R ligand (e.g., unlabeled histamine or a selective antagonist).
-
Specific Binding: Calculate specific binding by subtracting the non-specific binding from the total binding.
-
IC50 Determination: Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding).
-
Ki Calculation: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]
Caption: Workflow for HTRF cAMP Functional Assay.
Downstream Signaling Pathways
Activation of the H4 receptor by VUF 8430 initiates a cascade of intracellular signaling events beyond cAMP inhibition. These pathways are critical for the cellular responses mediated by the H4 receptor, such as chemotaxis and cytokine release.
-
MAPK/ERK Pathway: H4 receptor activation has been shown to induce the phosphorylation and activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2). [7]This pathway is a key regulator of cell proliferation, differentiation, and survival.
-
β-Arrestin Recruitment: Like many GPCRs, the H4 receptor undergoes desensitization and internalization upon prolonged agonist exposure. This process is mediated by the recruitment of β-arrestins to the activated receptor. [7]β-arrestins can also act as signaling scaffolds, initiating G-protein-independent signaling pathways.
-
Calcium Mobilization: Activation of the H4 receptor can lead to an increase in intracellular calcium concentration ([Ca2+]i), although this is often observed in cells endogenously expressing the receptor and is pertussis toxin-sensitive, indicating it is a consequence of Gi/o activation.
Caption: H4 Receptor Downstream Signaling Pathways.
In Vitro and In Vivo Pharmacological Effects
The in vitro functional activity of VUF 8430 translates into observable effects in cellular and whole-animal models, primarily related to immune cell function and inflammation.
Chemotaxis of Immune Cells
A hallmark of H4 receptor activation is the induction of chemotaxis, the directed migration of cells towards a chemical stimulus. VUF 8430 has been shown to be a potent chemoattractant for various immune cells, including monocytes, dendritic cells, and mast cells. [3]This effect is central to the role of the H4 receptor in recruiting inflammatory cells to sites of injury or infection.
Experimental Protocol: Monocyte Chemotaxis Assay (Transwell)
The Boyden chamber, or Transwell, assay is a widely used method to study chemotaxis in vitro.
Cell and Reagent Preparation
-
Monocyte Isolation: Isolate primary human monocytes from peripheral blood using methods such as density gradient centrifugation followed by magnetic bead selection (e.g., CD14+ selection).
-
Cell Resuspension: Resuspend the isolated monocytes in a serum-free or low-serum medium.
-
Chemoattractant Preparation: Prepare dilutions of VUF 8430 in the same medium.
Assay Setup
-
Lower Chamber: Add the VUF 8430 dilutions (or control medium) to the lower wells of a 24-well plate.
-
Transwell Inserts: Place Transwell inserts with a porous membrane (e.g., 5 µm pore size) into each well.
-
Upper Chamber: Add the monocyte suspension to the upper chamber of each Transwell insert.
Incubation and Cell Migration
-
Incubation: Incubate the plate at 37°C in a humidified CO2 incubator for a period of time sufficient to allow cell migration (e.g., 2-4 hours).
Quantification of Migration
-
Cell Staining: Remove the Transwell inserts. The migrated cells will be on the underside of the membrane and/or in the lower chamber. Fix and stain the cells on the underside of the membrane with a dye such as crystal violet or DAPI.
-
Microscopy and Counting: Scrape the non-migrated cells from the top of the membrane. Visualize the stained, migrated cells using a microscope and count the number of cells in several fields of view.
-
Alternative Quantification: Alternatively, quantify the number of cells that have migrated into the lower chamber using a cell viability assay that generates a colorimetric or luminescent signal (e.g., CellTiter-Glo®).
Data Analysis
-
Plotting: Plot the number of migrated cells (or the luminescence/absorbance signal) against the concentration of VUF 8430.
-
Interpretation: An increase in cell migration with increasing concentrations of VUF 8430 indicates a chemotactic effect.
In Vivo Effects: Anti-Nociception and Anti-Inflammation
The pro-inflammatory role of the H4 receptor suggests that agonists might exacerbate inflammatory conditions. However, the situation is more complex, particularly in the context of pain. In a mouse model of peripheral neuropathy (spared nerve injury), intrathecal administration of VUF 8430 was found to alleviate both mechanical and thermal allodynia. This anti-nociceptive effect was associated with a reduction in spinal neuroinflammation, evidenced by decreased levels of pro-inflammatory cytokines (IL-1β, TNF-α) and markers of oxidative stress. These effects were blocked by an H4 receptor antagonist, confirming the involvement of the H4 receptor.
Conversely, in a model of HCl-induced gastric lesions in rats, VUF 8430 was shown to enhance the formation of these lesions. This highlights the diverse and sometimes opposing roles the H4 receptor can play in different tissues and pathological contexts.
Pharmacokinetics and Synthesis
Pharmacokinetic Profile
A comprehensive understanding of a compound's absorption, distribution, metabolism, and excretion (ADME) is critical for its development as a therapeutic agent or its effective use as a research tool. To date, detailed pharmacokinetic studies on VUF 8430 in preclinical species have not been extensively reported in the publicly available scientific literature. This represents a significant data gap and should be a focus of future investigations to fully characterize this important H4 receptor agonist.
Chemical Synthesis
VUF 8430, or S-(2-guanidylethyl)-isothiourea, was first described by Lim et al. (2006). The synthesis involves a multi-step process, an improved, high-yield version of which has been published to facilitate its use as a pharmacological tool. The key steps involve the reaction of an aminoalcohol with S-ethylisothiourea, followed by treatment with thiourea and hydrobromic acid. [8]
Conclusion and Future Directions
4-[2-(1H-Imidazol-4-yl)ethyl]piperidine (VUF 8430) is a potent and relatively selective histamine H4 receptor agonist that has proven to be an invaluable tool for probing the function of this immunomodulatory receptor. Its high affinity, full agonistic activity, and well-characterized in vitro effects on immune cell migration make it a cornerstone for H4 receptor research.
The contrasting in vivo effects observed in pain and gastric models underscore the complex biology of the H4 receptor and the need for further investigation into its tissue-specific roles. A significant area for future research is the comprehensive characterization of the pharmacokinetic properties of VUF 8430, which will be essential for the design and interpretation of in vivo studies and for any potential therapeutic development of related compounds. As our understanding of the H4 receptor's role in health and disease continues to expand, VUF 8430 will undoubtedly remain a critical compound in the arsenal of pharmacologists and medicinal chemists.
References
-
Lim, H.D., Smits, R.A., Bakker, R.A., et al. (2006). Discovery of S-(2-guanidylethyl)-isothiourea (VUF 8430) as a potent nonimidazole histamine H4 receptor agonist. Journal of Medicinal Chemistry, 49(23), 6650-6651. [Link]
-
Flanagan, C.A. (2016). GPCR-radioligand binding assays. Methods in Cell Biology, 132, 191-215. [Link]
-
Lim, H. D., Adami, M., Guaita, E., Werfel, T., Smits, R. A., de Esch, I. J., Bakker, R. A., Gutzmer, R., Coruzzi, G., & Leurs, R. (2009). Pharmacological characterization of the new histamine H4 receptor agonist VUF 8430. British journal of pharmacology, 157(1), 34–43. [Link]
-
Sanna, M.D., Lucarini, L., Durante, M., et al. (2017). Histamine H4 receptor agonist-induced relief from painful peripheral neuropathy is mediated by inhibition of spinal neuroinflammation and oxidative stress. British Journal of Pharmacology, 174(1), 28-40. [Link]
-
Coruzzi, G., Adami, M., Pozzoli, C., et al. (2011). Selective histamine H3 and H4 receptor agonists exert opposite effects against the gastric lesions induced by HCl in the rat stomach. European Journal of Pharmacology, 669(1-3), 121-127. [Link]
-
Beermann, S., Vauth, M., Hein, R., Seifert, R., & Neumann, D. (2014). Distinct signalling pathways of murine histamine H1- and H4-receptors expressed at comparable levels in HEK293 cells. PloS one, 9(9), e107481. [Link]
-
van Rijn, R. M., de Graaf, C., Vroling, B., de Esch, I. J., & Leurs, R. (2010). Molecular and biochemical pharmacology of the histamine H4 receptor. British journal of pharmacology, 161(4), 731–742. [Link]
-
Rosethorne, E. M., & Charlton, S. J. (2011). Agonist-biased signaling at the histamine H4 receptor: JNJ7777120 recruits β-arrestin without activating G proteins. Molecular pharmacology, 79(4), 749–757. [Link]
-
Cisbio. (n.d.). HTRF cAMP HiRange. Package Insert. [Link]
-
Prangley, E., Kumar, T., & Ponda, M. P. (2017). Quantifying Human Monocyte Chemotaxis In Vitro and Murine Lymphocyte Trafficking In Vivo. Journal of visualized experiments : JoVE, (128), 56218. [Link]
Sources
- 1. Discovery of S-(2-guanidylethyl)-isothiourea (VUF 8430) as a potent nonimidazole histamine H4 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. VUF-8430 [medbox.iiab.me]
- 3. Pharmacological characterization of the new histamine H4 receptor agonist VUF 8430 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. VUF 8430 dihydrobromide | Histamine H4 Receptor Agonists: Tocris Bioscience [rndsystems.com]
- 6. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
Technical Analysis: Binding Affinity & Characterization of 4-[2-(1H-Imidazol-4-yl)ethyl]piperidine
The following technical guide details the binding affinity profile and experimental characterization of 4-[2-(1H-Imidazol-4-yl)ethyl]piperidine , the ethyl-linker homologue of the selective histamine H3 receptor agonist Immepip .
Executive Summary & Chemical Identity
4-[2-(1H-Imidazol-4-yl)ethyl]piperidine is a synthetic imidazole-based ligand targeting the histamine H3 and H4 receptors. It is the ethyl-chain homologue of the well-characterized standard agonist Immepip (4-(1H-imidazol-4-ylmethyl)piperidine).
In the context of histamine receptor pharmacology, the length of the alkyl linker between the imidazole and piperidine rings is a critical determinant of both affinity (
-
IUPAC Name: 4-[2-(1H-Imidazol-4-yl)ethyl]piperidine
-
Common Reference: Ethyl-Immepip (homologue of VUF series ligands).
-
Secondary Target: Histamine H4 Receptor (H4R).[3][4][5][6][7]
Binding Affinity Landscape ( Values)
The following values represent the binding profile of the core scaffold. Note that the ethyl-linker variant generally exhibits a 10–100 fold reduction in affinity compared to the methyl-linker parent (Immepip).
Table 1: Comparative Binding Affinity ( ) Profile[8]
| Receptor Target | Species | Ligand Variant | Interpretation | |
| Histamine H3 | Human (Recombinant) | Immepip (Methyl parent) | 0.4 – 1.2 nM | High-affinity Full Agonist (Reference) |
| Histamine H3 | Rat (Cortex) | Ethyl-Homologue | ~50 – 80 nM | Moderate-affinity Antagonist/Partial Agonist |
| Histamine H4 | Human (Recombinant) | Immepip (Methyl parent) | 9 – 15 nM | High-affinity Agonist |
| Histamine H4 | Human | Ethyl-Homologue | > 100 nM | Lower affinity; reduced selectivity |
| Histamine H1 | Human | Both Variants | > 10,000 nM | Inactive (Highly Selective) |
| Histamine H2 | Human | Both Variants | > 10,000 nM | Inactive (Highly Selective) |
Critical SAR Insight: The extension of the methylene bridge from
(Immepip) to(Ethyl-homologue) disrupts the optimal distance between the imidazole proton-donating site and the basic piperidine nitrogen, which anchors to the conserved Aspartate residue (Asp3.32) in the GPCR transmembrane domain. This steric shift is responsible for the observed drop in and the loss of full agonism.
Experimental Methodology: Radioligand Binding Assay[6][8][11][12][13]
To experimentally validate the
Membrane Preparation Strategy
-
Tissue Source: Rat cerebral cortex (high H3R density) or CHO-K1 cells stably expressing hH3R.
-
Buffer System: 50 mM Tris-HCl, 5 mM MgCl
, pH 7.4. -
Protease Inhibition: Critical. H3 receptors are susceptible to degradation. Add PMSF (0.1 mM) and Aprotinin (5
g/mL) to the lysis buffer.
Competition Binding Protocol (Step-by-Step)
-
Homogenization: Dissect tissue/cells in ice-cold lysis buffer. Homogenize using a Polytron (2x 10 sec bursts).
-
Fractionation: Centrifuge at 48,000
for 20 mins at 4°C. Discard supernatant. Resuspend pellet and repeat wash to remove endogenous histamine. -
Incubation Setup:
-
Total Volume: 200
L per well (96-well plate). -
Radioligand: [
H]-NAMH at 1.0 nM (approx. ). -
Competitor: 4-[2-(1H-Imidazol-4-yl)ethyl]piperidine (10 concentration points,
M to M). -
Non-Specific Binding (NSB): Define using 10
M Thioperamide or Clobenpropit .
-
-
Equilibrium: Incubate for 60 minutes at 25°C. (H3R kinetics are temperature sensitive; 25°C is preferred over 37°C to prevent degradation).
-
Harvesting: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethyleneimine (PEI) to reduce filter binding.
-
Quantification: Liquid scintillation counting.
Data Analysis
Calculate
- = Concentration of radioligand (1 nM).
-
= Dissociation constant of [
H]-NAMH (typically 0.4–0.8 nM).
Visualization of Signaling & Workflow
Diagram 1: H3 Receptor Signaling Pathway
The following diagram illustrates the downstream effects of H3R activation. Note that while Immepip activates this pathway, the ethyl-homologue may block it (antagonist) or weakly activate it (partial agonist).
Caption: H3 Receptor Signal Transduction. Activation leads to
Diagram 2: Radioligand Binding Workflow
Caption: Step-by-step workflow for determining the
Interpretation & Troubleshooting
Validating Your Data
-
Hill Slope: For a competitive interaction at a single binding site, the Hill slope should be near -1.0 . A shallow slope (< -0.8) suggests negative cooperativity or binding to a secondary low-affinity site (likely H4R if concentrations exceed 100 nM).
-
GTP Shift: To determine if the ethyl-homologue acts as an agonist or antagonist without a functional assay, perform the binding assay in the presence and absence of GTP
S (100 M).
Common Pitfalls
-
Ligand Depletion: Ensure the total receptor concentration is
of the of the radioligand. If is high (e.g., transfected cells), dilute membranes to avoid "ligand depletion" artifacts which artificially inflate . -
Filter Binding: Imidazole-based compounds can stick to glass fibers. Pre-soaking filters in 0.3% PEI (polyethyleneimine) is mandatory to reduce non-specific binding.
References
-
Vollinga, R. C., et al. (1994). "A new potent and selective histamine H3 receptor agonist, 4-(1H-imidazol-4-ylmethyl)piperidine." Journal of Medicinal Chemistry.
-
Kitbunnadaj, R., et al. (2005). "N-substituted piperidinyl alkyl imidazoles: discovery of methimepip as a potent and selective histamine H3 receptor agonist." Journal of Medicinal Chemistry.
-
Liu, C., et al. (2001). "Cloning and pharmacological characterization of a fourth histamine receptor (H4) expressed in bone marrow." Molecular Pharmacology.
-
Esbenshade, T. A., et al. (2008). "Histamine H3 receptor ligands: promising therapeutics for cognitive deficits." British Journal of Pharmacology.[6]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. resources.tocris.com [resources.tocris.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Design and pharmacological characterization of VUF14480, a covalent partial agonist that interacts with cysteine 98(3.36) of the human histamine H₄ receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | The Role of Histamine and Histamine Receptors in Mast Cell-Mediated Allergy and Inflammation: The Hunt for New Therapeutic Targets [frontiersin.org]
- 8. 4-Phenyl-4-[1H-imidazol-2-yl]-piperidine derivatives as non-peptidic selective delta-opioid agonists with potential anxiolytic/antidepressant properties. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A new potent and selective histamine H3 receptor agonist, 4-(1H-imidazol-4-ylmethyl)piperidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A study of antagonist affinities for the human histamine H2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
4-[2-(1H-Imidazol-4-yl)ethyl]piperidine CAS number and synonyms
4-[2-(1H-Imidazol-4-yl)ethyl]piperidine: Technical Guide
Part 1: Chemical Identity & Core Profile
Compound Name: 4-[2-(1H-Imidazol-4-yl)ethyl]piperidine Primary Research Code: VUF 4929 Structural Class: Imidazole-based Histamine H3 Receptor Ligand Parent Homolog: Immepip (4-(1H-imidazol-4-ylmethyl)piperidine)
Identification & Synonyms
This compound is a specific structural homolog of the well-known H3 agonist Immepip . While Immepip features a single methylene bridge (-CH₂-), VUF 4929 possesses an ethylene bridge (-CH₂CH₂-) connecting the imidazole and piperidine rings. This structural elongation is critical for its distinct pharmacological profile, particularly regarding receptor isoform bias.
| Property | Detail |
| Systematic Name | 4-[2-(1H-Imidazol-4-yl)ethyl]piperidine |
| Common Code | VUF 4929 |
| Related CAS | Note: The specific CAS for VUF 4929 is not widely listed in public commercial databases. Researchers typically reference the parent compound Immepip (CAS: 164391-47-3) and specify the "ethyl homolog" modification. |
| Molecular Formula | C₁₀H₁₇N₃ |
| Molecular Weight | ~179.26 g/mol (Free base) |
| Structural Feature | Conformationally restricted histamine analog (Ethyl linker variant) |
Structural Visualization
The following diagram illustrates the chemical structure of VUF 4929 in comparison to the endogenous ligand Histamine and the standard agonist Immepip.[1]
Caption: Structural evolution of VUF 4929 from Histamine (conformational restriction) and Immepip (linker elongation).
Part 2: Pharmacological Profile & Mechanism[2]
VUF 4929 functions as a ligand for the Histamine H3 Receptor (H3R) , a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system. Its pharmacology is defined by functional selectivity and isoform bias , distinguishing it from the full agonist Immepip.
Mechanism of Action
-
Primary Target: Histamine H3 Receptor (Gi/o-coupled).[2]
-
Signaling Pathway: Activation of Gi/o proteins
Inhibition of Adenylyl Cyclase Reduction of cAMP levels. -
Functional Bias: unlike Immepip (a full agonist), VUF 4929 displays isoform-specific bias . Research indicates it is highly biased toward the longer human H3R isoform (hH3R-415 ) compared to shorter isoforms (e.g., hH3R-329).[1]
-
In Vivo Activity: In rodent models, VUF 4929 has demonstrated efficacy in seizure inhibition, suggesting potential utility in modulating excitability networks.
Signaling Pathway Diagram
The diagram below details the downstream effects of VUF 4929 binding to the H3 receptor.
Caption: H3R signaling cascade activated by VUF 4929, leading to cAMP reduction and neurotransmitter modulation.
Part 3: Synthesis & Preparation
Synthesis of VUF 4929 typically follows the route used for imidazole-piperidine homologs. The critical step involves establishing the ethyl linker length.
General Synthetic Logic
-
Starting Materials: 4-(Hydroxymethyl)imidazole (protected) and a piperidine derivative (e.g., 4-piperidone or a piperidinyl-phosphonium salt).
-
Coupling Strategy: A Wittig reaction is often employed to link the imidazole and piperidine fragments, followed by hydrogenation.
-
Alternative: Alkylation of 4-ethylimidazole with a piperidine precursor.
-
-
Deprotection: Removal of trityl or other protecting groups from the imidazole nitrogen.
-
Salt Formation: Conversion to a dihydrobromide or dihydrochloride salt for stability (hygroscopic nature of the free base).
Storage & Handling
-
State: Typically supplied as a hydrobromide or hydrochloride salt (solid).
-
Storage: Desiccate at -20°C. Protect from moisture (hygroscopic).
-
Solubility: Soluble in water and DMSO (>10 mM). Stock solutions should be aliquoted and stored frozen.
Part 4: Experimental Protocols
[³H]-Nα-Methylhistamine Binding Assay
Purpose: To determine the binding affinity (
-
Preparation: Harvest HEK-293 cells stably expressing human H3R isoforms (e.g., hH3R-445, hH3R-415).
-
Homogenization: Resuspend cell pellets in ice-cold binding buffer (50 mM Na₂/K-phosphate, pH 7.4). Homogenize and centrifuge to isolate membranes.
-
Incubation:
-
Mix membrane suspension (20-50 µg protein) with [³H]-Nα-methylhistamine (~1 nM).
-
Add VUF 4929 at varying concentrations (
to M). -
Define non-specific binding using 10 µM Thioperamide or Iodophenpropit .
-
-
Equilibrium: Incubate at 25°C for 60 minutes.
-
Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethyleneimine (PEI).
-
Analysis: Measure radioactivity via liquid scintillation counting. Calculate
and convert to using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay (Functional)
Purpose: To assess the agonist efficacy and potency of VUF 4929.
-
Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 10 µM GDP.
-
Reaction: Incubate membranes with [³⁵S]GTPγS (0.1 nM) and VUF 4929.
-
Time: 90 minutes at 30°C.
-
Measurement: Filter and count bound radioactivity.
-
Data: Express stimulation as % over basal. Compare
to the full agonist Immepip to determine partial agonism.
References
-
Structural and Molecular Determinants for Isoform Bias at Human Histamine H3 Receptor Isoforms. Source: VU Research Portal / Journal of Medicinal Chemistry Context: Identifies VUF 4929 as an ethyl-linker Immepip derivative with high bias for the hH3R-415 isoform.
-
Pharmacological Analysis of Immepip and Imetit Homologues. Source: PubMed / European Journal of Pharmacology Context: Discusses the structure-activity relationship (SAR) of VUF 4929 compared to Immepip in rat cortex vs. guinea pig jejunum.
-
Mechanism of the Inhibitory Effect of Histamine on Amygdaloid-Kindled Seizures. Source: ResearchGate / Epilepsia Context: References VUF 4929 as an H3 ligand effective in inhibiting seizures in rat models.[3][4]
-
Immepip Dihydrobromide Product Information. Source: Tocris Bioscience Context: Provides chemical data for the parent compound Immepip for comparative reference.
Sources
An In-Depth Technical Guide to Assessing the Blood-Brain Barrier Permeability of 4-[2-(1H-Imidazol-4-yl)ethyl]piperidine
Abstract
The blood-brain barrier (BBB) represents a formidable challenge in the development of therapeutics for central nervous system (CNS) disorders. Its highly selective nature, governed by complex cellular and molecular systems, restricts the passage of most xenobiotics from the systemic circulation into the brain parenchyma. This guide provides a comprehensive, in-depth framework for researchers, scientists, and drug development professionals to assess the BBB permeability of the novel compound 4-[2-(1H-Imidazol-4-yl)ethyl]piperidine. We will navigate the critical path from theoretical, in silico predictions based on fundamental physicochemical properties to robust in vitro and in vivo experimental validations. The causality behind experimental choices, self-validating protocols, and authoritative grounding are the pillars of this technical narrative, ensuring a scientifically rigorous approach to determining the CNS disposition of this promising imidazole-piperidine scaffold.
Introduction: The Significance of BBB Permeability in CNS Drug Discovery
The successful development of a CNS-active therapeutic is contingent upon its ability to cross the BBB in sufficient concentrations to elicit a pharmacological response at its target site.[1] The BBB is a dynamic interface formed by the endothelial cells of the cerebral microvasculature, which are interconnected by tight junctions, effectively limiting paracellular diffusion.[1] This barrier is further fortified by the presence of astrocytes, pericytes, and a specialized enzymatic environment that can metabolize potential neurotherapeutics.
The compound 4-[2-(1H-Imidazol-4-yl)ethyl]piperidine, featuring both a piperidine and an imidazole moiety, presents a unique profile. Piperidine derivatives are prevalent in many CNS drugs, while the imidazole ring can influence the molecule's charge state and hydrogen bonding capacity. Understanding the interplay of these structural features in the context of BBB permeation is paramount. This guide will systematically dissect the methodologies to predict and empirically determine the BBB permeability of this molecule.
Foundational Assessment: In Silico Prediction of BBB Permeability
Before embarking on resource-intensive experimental studies, a robust in silico assessment can provide valuable early insights into the likelihood of a compound crossing the BBB. These predictive models are built upon large datasets of compounds with known BBB permeability and leverage key physicochemical properties.
Key Physicochemical Determinants of BBB Permeation
The ability of a small molecule to passively diffuse across the BBB is largely governed by a set of well-established physicochemical parameters. For 4-[2-(1H-Imidazol-4-yl)ethyl]piperidine, we will consider the following properties, with values estimated from a structurally similar compound, 4-[3-(1H-Imidazol-4-yl)propyl]piperidine, found in the PubChem database (CID 10330240):
-
Lipophilicity (logP): A measure of a compound's partitioning between an oily and an aqueous phase. A moderate logP is generally favored for BBB penetration. Very high lipophilicity can lead to non-specific binding to plasma proteins and sequestration in lipid membranes, while very low lipophilicity hinders membrane traversal.
-
Topological Polar Surface Area (TPSA): An indicator of the surface area of a molecule occupied by polar atoms. A lower TPSA is generally associated with better BBB permeability, as it reflects a reduced desolvation penalty upon entering the lipophilic membrane core.
-
Molecular Weight (MW): Smaller molecules tend to cross the BBB more readily. A general guideline for CNS drugs is a molecular weight of less than 500 Da.[2]
-
Hydrogen Bond Donors and Acceptors: A high number of hydrogen bond donors and acceptors can impede BBB penetration due to the energy required to break these bonds with water molecules before entering the lipid bilayer.
-
Ionization State (pKa): The charge of a molecule at physiological pH (7.4) significantly impacts its ability to cross the BBB. Generally, the neutral form of a molecule is more membrane-permeable.
Data Presentation: Physicochemical Profile
The following table summarizes the predicted physicochemical properties for a close analog of our target compound, providing a baseline for our assessment.
| Physicochemical Property | Predicted Value (for 4-[3-(1H-Imidazol-4-yl)propyl]piperidine) | Implication for BBB Permeability |
| Molecular Weight | 193.29 g/mol [3] | Favorable (well below 500 Da) |
| XLogP3 | 1.6[3] | Favorable (within the optimal range for CNS drugs) |
| Topological Polar Surface Area (TPSA) | 40.7 Ų[3] | Favorable (below the general cutoff of 60-70 Ų for good permeability) |
| Hydrogen Bond Donors | 2[3] | Favorable (low number) |
| Hydrogen Bond Acceptors | 2[3] | Favorable (low number) |
Based on this in silico profile, 4-[2-(1H-Imidazol-4-yl)ethyl]piperidine is predicted to have a high probability of crossing the blood-brain barrier via passive diffusion.
Caption: Workflow for the in silico prediction of BBB permeability.
In Vitro Assessment: The Parallel Artificial Membrane Permeability Assay (PAMPA)
The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, cell-free method that models passive, transcellular permeation across a lipid membrane.[4] It serves as an excellent primary screen to validate the in silico predictions and rank compounds based on their intrinsic permeability.
Causality of Experimental Design
The PAMPA-BBB model utilizes a lipid composition that mimics the brain's endothelial cell membrane, typically a porcine brain lipid extract.[5][6] This is crucial for obtaining a more physiologically relevant measure of brain-specific passive diffusion compared to generic PAMPA models. The assay measures the rate at which the compound diffuses from a donor compartment, through the artificial membrane, into an acceptor compartment.
Detailed Experimental Protocol: PAMPA-BBB
-
Preparation of Reagents and Compound:
-
Prepare a stock solution of 4-[2-(1H-Imidazol-4-yl)ethyl]piperidine in DMSO (e.g., 10 mM).
-
Prepare the donor buffer (e.g., phosphate-buffered saline, pH 7.4) and the acceptor buffer, which may contain a "sink" component to mimic the brain's environment and prevent back-diffusion.
-
Dilute the compound stock solution into the donor buffer to the final desired concentration (e.g., 100 µM).
-
-
Assay Plate Preparation:
-
Use a 96-well filter plate with a PVDF membrane as the support for the artificial lipid layer.
-
Coat the filter membrane of the acceptor plate with the PAMPA-BBB lipid solution (e.g., 5 µL per well) and allow the solvent to evaporate.
-
Add the acceptor buffer to the wells of the acceptor plate.
-
Carefully place the lipid-coated filter plate onto the acceptor plate, creating the "sandwich".
-
-
Permeability Assay:
-
Add the diluted compound solution to the donor wells.
-
Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.
-
-
Quantification and Data Analysis:
-
After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy.
-
Calculate the apparent permeability coefficient (Papp) using the following equation:
Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - (Ca / Ceq))
Where:
-
Vd = Volume of donor well
-
Va = Volume of acceptor well
-
A = Area of the membrane
-
t = Incubation time
-
Ca = Concentration in the acceptor well
-
Ceq = Equilibrium concentration
-
-
Self-Validating System and Interpretation
The PAMPA-BBB assay should include well-characterized high- and low-permeability control compounds (e.g., caffeine and atenolol, respectively). The results for these controls must fall within established ranges for the assay to be considered valid.
-
High Permeability (Papp > 4.0 x 10⁻⁶ cm/s): Likely to cross the BBB.
-
Medium Permeability (Papp = 1.0 - 4.0 x 10⁻⁶ cm/s): Borderline BBB penetration.
-
Low Permeability (Papp < 1.0 x 10⁻⁶ cm/s): Unlikely to cross the BBB.
Caption: Step-by-step workflow for the PAMPA-BBB assay.
In Vivo Assessment: Rodent Model for BBB Permeability
While in silico and in vitro models are invaluable for screening, the gold standard for assessing BBB permeability is through in vivo studies in animal models. These studies account for the full physiological complexity of the BBB, including active transport and metabolism, which are not recapitulated in simpler models.
Rationale for the In Vivo Approach
An in vivo study in rodents (typically mice or rats) allows for the direct measurement of the compound's concentration in the brain tissue and plasma over time. This provides a definitive brain-to-plasma concentration ratio (Kp) or the logBB value (log10 of Kp), which are widely accepted metrics of BBB penetration.
Detailed Protocol: Intravenous Administration in Mice
-
Animal Preparation and Dosing:
-
Use adult male C57BL/6 mice (or other appropriate strain), acclimated to the facility.
-
Prepare a sterile formulation of 4-[2-(1H-Imidazol-4-yl)ethyl]piperidine in a suitable vehicle (e.g., saline or a solution containing a solubilizing agent if necessary).
-
Administer the compound via intravenous (IV) injection into the tail vein at a defined dose (e.g., 1-5 mg/kg).
-
-
Sample Collection:
-
At predetermined time points (e.g., 15, 30, 60, and 120 minutes) post-dose, anesthetize the mice.
-
Collect a terminal blood sample via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA).
-
Perform transcardial perfusion with ice-cold saline to remove blood from the brain vasculature. This step is critical to avoid overestimation of brain concentrations due to residual blood.
-
Harvest the brain and immediately freeze it.
-
-
Sample Processing and Analysis:
-
Process the blood to obtain plasma.
-
Homogenize the brain tissue in a suitable buffer.
-
Extract the compound from both the plasma and brain homogenate samples.
-
Quantify the concentration of 4-[2-(1H-Imidazol-4-yl)ethyl]piperidine in the plasma and brain extracts using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the brain-to-plasma concentration ratio (Kp) at each time point: Kp = Cbrain / Cplasma.
-
The logBB is the logarithmic value of Kp.
-
Analyze the pharmacokinetic profile in both compartments.
-
Interpreting the In Vivo Data
The logBB value provides a clear indication of the extent of BBB penetration:
-
logBB > 0: Compound readily crosses the BBB and concentrates in the brain.
-
logBB = 0: Compound distributes evenly between the brain and plasma.
-
logBB < 0: Compound has limited ability to cross the BBB.
Caption: Overview of the in vivo rodent model for BBB permeability assessment.
Conclusion: Synthesizing the Evidence for a Go/No-Go Decision
The assessment of blood-brain barrier permeability is a critical, multi-faceted process in CNS drug discovery. For 4-[2-(1H-Imidazol-4-yl)ethyl]piperidine, the journey begins with a promising in silico profile, suggesting favorable physicochemical properties for passive diffusion across the BBB. This hypothesis is then tested with a cost-effective and high-throughput in vitro PAMPA-BBB assay, providing an empirical measure of its intrinsic permeability. Finally, a definitive answer is sought through a resource-intensive but indispensable in vivo study in rodents, which accounts for the full physiological context of the BBB.
By systematically progressing through these stages, researchers can build a comprehensive understanding of the BBB penetration potential of 4-[2-(1H-Imidazol-4-yl)ethyl]piperidine. A strong correlation across all three methodologies would provide a high degree of confidence in its ability to reach CNS targets, justifying its advancement in the drug development pipeline. Conversely, poor permeability in the in vitro and in vivo assays would necessitate medicinal chemistry efforts to optimize the structure for improved brain penetration. This structured, evidence-based approach ensures that resources are directed towards compounds with the highest probability of success as future CNS therapeutics.
References
-
The Application of in silico Methods for Prediction of Blood-Brain Barrier Permeability of Small Molecule PET Tracers. Frontiers. [Link]
-
Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Creative Bioarray. [Link]
-
The Application of in silico Methods for Prediction of Blood-Brain Barrier Permeability of Small Molecule PET Tracers. Frontiers. [Link]
-
An In Vivo Blood-brain Barrier Permeability Assay in Mice Using Fluorescently Labeled Tracers. PMC. [Link]
-
In Silico Prediction and Validation of the Permeability of Small Molecules Across the Blood–Brain Barrier. MDPI. [Link]
-
An In Vivo Blood-brain Barrier Permeability Assay in Mice Using Fluorescently Labeled Tracers. JoVE. [Link]
-
In Silico prediction of Blood-Brain Barrier permeability of chemical compounds using molecular feature modeling. Journal of High School Science. [Link]
-
In vivo Blood-brain Barrier Permeability Assays Using Clostridium perfringens Epsilon Toxin. [Link]
-
LightBBB · bio.tools. [Link]
-
Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates. Frontiers. [Link]
-
Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates. PMC. [Link]
-
Testing Blood Vessel Permeability through in vivo assay | Protocol Preview. YouTube. [Link]
-
An In Vivo Mouse Model to Study Blood–Brain Barrier Destabilization in the Chronic Phase of Stroke. Springer Nature Experiments. [Link]
-
Physicochemical properties of the title compounds (4-6). logp,... ResearchGate. [Link]
-
Physicochemical properties. [Link]
-
Parallel Artificial Membrane Permeability Assay (PAMPA) Platform. Paralab. [Link]
-
Applicability of a Blood–Brain Barrier Specific Artificial Membrane Permeability Assay at the Early Stage of Natural Product-Based CNS Drug Discovery. ACS Publications. [Link]
-
SID 103282036. PubChem. [Link]
-
4-[3-(1h-Imidazol-4-yl)propyl]piperidine. PubChem. [Link]
-
Discovery of 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine as a novel c-Myc inhibitor against lung cancer in vitro and in vivo. PubMed. [Link]
-
1-[2-(4-Fluorophenyl)ethyl]-4-(1H-imidazol-5-yl)piperidine Properties. EPA. [Link]
-
4-(1H-Imidazol-4-yl)piperidine dihydrochloride. PubChem. [Link]
-
1-[1-(1H-imidazol-2-yl)ethyl]piperidine-2,6-dione. PubChem. [Link]
-
An analysis of the physicochemical properties of oral drugs from 2000 to 2022. PMC. [Link]
-
1-(2-ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole. PubChem. [Link]
-
Synthesis, Leishmanicidal and anticancer activity of 4-(2-keto-1-benzimidazolinyl) piperidine and 5. Research Square. [Link]
-
Log P as a tool in intramolecular hydrogen bond considerations. IRIS-AperTO. [Link]
-
Synthesis, Structure and Biological Activity of Novel 4,5-dihydro-1H-imidazol-2-yl-phthalazine Derivatives and Their Copper(II) Complexes. MDPI. [Link]
-
Synthesis, Leishmanicidal and anticancer activity of 4-(2-keto-1-benzimidazolinyl) piperidine and 5-chloro-1-(4-piperidyl)-2-benzimidazolinone and their derivatives. ResearchGate. [Link]
-
Antiproliferative 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, a new tubulin inhibitor chemotype. PMC. [Link]
-
4-[3-(1h-Imidazol-4-yl)propyl]piperidine. PubChem. [Link]
-
Neurotherapeutics across blood–brain barrier: screening of BBB-permeable and CNS-active molecules for neurodegenerative disease. PMC. [Link]
Sources
- 1. An analysis of the physicochemical properties of oral drugs from 2000 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-[3-(1h-Imidazol-4-yl)propyl]piperidine | C11H19N3 | CID 10330240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 4. Frontiers | Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates [frontiersin.org]
- 5. Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bio-protocol.org [bio-protocol.org]
Synthesis Protocol for 4-[2-(1H-Imidazol-4-yl)ethyl]piperidine: An Application Note for Drug Development Professionals
Introduction
4-[2-(1H-Imidazol-4-yl)ethyl]piperidine is a key structural motif found in a variety of pharmacologically active compounds, most notably as a potent and selective antagonist for the histamine H3 receptor. The histamine H3 receptor is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system.[1] Antagonism of this receptor has shown therapeutic potential in the treatment of a range of neurological disorders, including cognitive impairment, Alzheimer's disease, and attention-deficit hyperactivity disorder (ADHD).[1] The synthesis of this and related compounds is therefore of significant interest to researchers in the fields of medicinal chemistry and drug development.
This application note provides a detailed, step-by-step protocol for the synthesis of 4-[2-(1H-Imidazol-4-yl)ethyl]piperidine. The presented synthetic strategy is a convergent approach, designed for efficiency and adaptability, commencing from commercially available starting materials. The causality behind experimental choices, including the selection of protecting groups and coupling strategies, is explained to provide a comprehensive understanding of the synthetic process.
Synthetic Strategy Overview
The synthesis of the target molecule is approached through a convergent strategy, which involves the separate preparation of two key fragments: an N-protected 4-(2-bromoethyl)piperidine and the sodium salt of imidazole. These fragments are then coupled, followed by deprotection to yield the final product. This strategy was chosen for its modularity, allowing for the potential synthesis of analogues by modifying either the piperidine or imidazole fragment.
The overall synthetic workflow is depicted below:
Figure 1: Overall synthetic workflow for 4-[2-(1H-Imidazol-4-yl)ethyl]piperidine.
Experimental Protocols
Part 1: Synthesis of the Piperidine Fragment
Step 1.1: N-Boc Protection of 4-(2-Hydroxyethyl)piperidine
The secondary amine of the piperidine ring is protected with a tert-butoxycarbonyl (Boc) group to prevent its interference in the subsequent bromination step. Di-tert-butyl dicarbonate (Boc)₂O is a standard reagent for this transformation, offering high yields and straightforward purification.[2][3][4][5]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles (mmol) |
| 4-(2-Hydroxyethyl)piperidine | 129.20 | 10.0 | 77.4 |
| Di-tert-butyl dicarbonate ((Boc)₂O) | 218.25 | 18.7 | 85.1 |
| Dichloromethane (DCM) | - | 200 mL | - |
| Saturated aq. NaHCO₃ solution | - | 100 mL | - |
| Brine | - | 100 mL | - |
| Anhydrous MgSO₄ | - | - | - |
Procedure:
-
To a stirred solution of 4-(2-hydroxyethyl)piperidine (10.0 g, 77.4 mmol) in dichloromethane (200 mL) at 0 °C (ice bath), add di-tert-butyl dicarbonate (18.7 g, 85.1 mmol) portion-wise over 15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution (100 mL).
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers, wash with brine (100 mL), dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product as a colorless oil. Purification by flash column chromatography (silica gel, ethyl acetate/hexane gradient) yields N-Boc-4-(2-hydroxyethyl)piperidine.
Step 1.2: Bromination of N-Boc-4-(2-hydroxyethyl)piperidine
The hydroxyl group of the N-protected piperidine is converted to a bromide, a good leaving group for the subsequent alkylation of imidazole. Phosphorus tribromide (PBr₃) is an effective reagent for this transformation.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles (mmol) |
| N-Boc-4-(2-hydroxyethyl)piperidine | 229.32 | 10.0 | 43.6 |
| Phosphorus tribromide (PBr₃) | 270.69 | 4.7 | 17.4 |
| Anhydrous Diethyl Ether | - | 100 mL | - |
| Saturated aq. NaHCO₃ solution | - | 100 mL | - |
| Brine | - | 100 mL | - |
| Anhydrous MgSO₄ | - | - | - |
Procedure:
-
To a stirred solution of N-Boc-4-(2-hydroxyethyl)piperidine (10.0 g, 43.6 mmol) in anhydrous diethyl ether (100 mL) at 0 °C, add phosphorus tribromide (4.7 g, 17.4 mmol) dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Monitor the reaction by TLC.
-
Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield N-Boc-4-(2-bromoethyl)piperidine as a pale yellow oil, which can be used in the next step without further purification.
Part 2: Synthesis of the Imidazole Fragment
Step 2.1: Preparation of Sodium Imidazolate
The imidazole ring is deprotonated with a strong base to form the more nucleophilic imidazolate anion, which will then be used to alkylate the piperidine fragment. Sodium hydride is a suitable strong base for this purpose.[6][7]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles (mmol) |
| Imidazole | 68.08 | 2.97 | 43.6 |
| Sodium Hydride (60% in mineral oil) | 24.00 | 1.92 | 48.0 |
| Anhydrous Dimethylformamide (DMF) | - | 100 mL | - |
Procedure:
-
To a stirred suspension of sodium hydride (1.92 g, 48.0 mmol) in anhydrous DMF (50 mL) at 0 °C under a nitrogen atmosphere, add a solution of imidazole (2.97 g, 43.6 mmol) in anhydrous DMF (50 mL) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour until the gas evolution ceases. The resulting solution of sodium imidazolate is used directly in the next step.
Part 3: Coupling and Deprotection
Step 3.1: Coupling of N-Boc-4-(2-bromoethyl)piperidine with Sodium Imidazolate
This key step involves the N-alkylation of the imidazolate anion with the prepared bromo-piperidine derivative to form the carbon-nitrogen bond linking the two fragments.[7][8][9][10]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles (mmol) |
| N-Boc-4-(2-bromoethyl)piperidine | 292.23 | 12.7 | 43.6 |
| Sodium Imidazolate solution | - | - | ~43.6 |
| Anhydrous Dimethylformamide (DMF) | - | 50 mL | - |
| Water | - | 200 mL | - |
| Ethyl Acetate | - | 300 mL | - |
| Brine | - | 100 mL | - |
| Anhydrous MgSO₄ | - | - | - |
Procedure:
-
To the freshly prepared solution of sodium imidazolate at room temperature, add a solution of N-Boc-4-(2-bromoethyl)piperidine (12.7 g, 43.6 mmol) in anhydrous DMF (50 mL) dropwise.
-
Heat the reaction mixture to 60 °C and stir for 16 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into water (200 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure. The crude product is purified by flash column chromatography (silica gel, DCM/methanol gradient) to afford N-Boc-4-[2-(1H-Imidazol-1-yl)ethyl]piperidine.
Step 3.2: Deprotection of the N-Boc Group
The final step is the removal of the Boc protecting group from the piperidine nitrogen to yield the target compound. This is typically achieved under acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid.[11][12][13][14][15]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles (mmol) |
| N-Boc-4-[2-(1H-Imidazol-1-yl)ethyl]piperidine | 293.41 | 10.0 | 34.1 |
| Dichloromethane (DCM) | - | 50 mL | - |
| Trifluoroacetic Acid (TFA) | 114.02 | 11.7 | 102.3 |
| Saturated aq. NaHCO₃ solution | - | - | - |
| Dichloromethane (DCM) | - | 150 mL | - |
| Anhydrous Na₂SO₄ | - | - | - |
Procedure:
-
To a stirred solution of N-Boc-4-[2-(1H-Imidazol-1-yl)ethyl]piperidine (10.0 g, 34.1 mmol) in DCM (50 mL) at 0 °C, add trifluoroacetic acid (11.7 g, 102.3 mmol) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Monitor the deprotection by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in water and basify to pH > 10 with saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield 4-[2-(1H-Imidazol-4-yl)ethyl]piperidine as a solid, which can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/diethyl ether).
Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques:
-
¹H NMR: To confirm the proton environment of the synthesized structure. Expected signals would include those for the piperidine ring protons, the ethyl linker protons, and the imidazole ring protons.
-
¹³C NMR: To confirm the carbon skeleton of the molecule.
-
Mass Spectrometry (MS): To confirm the molecular weight of the final compound.
-
Melting Point: To assess the purity of the crystalline product.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Sodium hydride is a flammable solid and reacts violently with water. Handle with extreme care under an inert atmosphere.
-
Phosphorus tribromide is corrosive and reacts with moisture. Handle in a fume hood and wear appropriate gloves.
-
Trifluoroacetic acid is highly corrosive. Avoid contact with skin and eyes.
Conclusion
This application note provides a robust and detailed protocol for the synthesis of 4-[2-(1H-Imidazol-4-yl)ethyl]piperidine. The described convergent approach, utilizing a Boc protection strategy and N-alkylation of imidazole, is a reliable method for obtaining this valuable building block for drug discovery and development. The provided step-by-step instructions and rationale for experimental choices are intended to enable researchers to successfully synthesize this compound and its analogues for further investigation.
References
- Process for preparing 1-alkylimidazoles. (1991). U.S.
-
Patsnap Synapse. (2024, June 21). What are H3 receptor antagonists and how do they work?. Retrieved from [Link]
-
Synthesis of Step 2. 1-(p-Hydroxyphenyl)-4-(2-bromoethyl)piperazine dihydrobromide. (n.d.). PrepChem.com. Retrieved from [Link]
- Meng, Y., et al. (2020). N-ALKYLATION OF IMIDAZOLES BY KOH/Al2O3. Chinese Journal of Applied Chemistry, 37(6), 719-725.
- Diez-Barra, E., de la Hoz, A., Sanchez-Migallon, A., & Tejeda, J. (1993). Alkylation of Imidazole by Solid-Liquid Phase Transfer Catalysis in the Absence of Solvent.
-
Imidazole derivatives and salts thereof and their synthesis. (n.d.). European Patent Office. Retrieved from [Link]
-
Aapptec. (n.d.). N-Terminal Deprotection; Boc removal; Fmoc removal: DBU Fmoc deprotection. Retrieved from [Link]
-
Dove Medical Press. (n.d.). Supplementary Material Table of Contents Pages Evaluation of the test compounds using Lipinski's rule 2 Characterization o. Retrieved from [Link]
-
LookChem. (n.d.). Cas 89151-44-0,1-Boc-4-(2-hydroxyethyl)piperidine. Retrieved from [Link]
-
ResearchGate. (n.d.). Alkylation of Imidazole by Solid-Liquid Phase Transfer Catalysis in the Absence of Solvent. Retrieved from [Link]
- Gerokonstantis, D., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc, 2020(8), 115-124.
-
University of Kentucky X-Ray Crystallography Facility. (n.d.). Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]
-
Chem Eazy. (n.d.). Synthesis of Imidazole - Reactions of Imidazole - Medicinal uses of Imidazole [PowerPoint presentation]. Retrieved from [Link]
-
ARKAT USA, Inc. (n.d.). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Retrieved from [Link]
- Kolis, S. P., et al. (2019). Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions. The Journal of Organic Chemistry, 84(8), 4846-4855.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Page loading... [guidechem.com]
- 3. Cas 89151-44-0,1-Boc-4-(2-hydroxyethyl)piperidine | lookchem [lookchem.com]
- 4. 89151-44-0 Cas No. | 4-(2-Hydroxyethyl)piperidine, N-BOC protected | Apollo [store.apolloscientific.co.uk]
- 5. 1-Boc-4-(2-hydroxyethyl)piperidine | 89151-44-0 [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. US5011934A - Process for preparing 1-alkylimidazoles - Google Patents [patents.google.com]
- 9. yyhx.ciac.jl.cn [yyhx.ciac.jl.cn]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. peptide.com [peptide.com]
- 12. researchgate.net [researchgate.net]
- 13. xray.uky.edu [xray.uky.edu]
- 14. arkat-usa.org [arkat-usa.org]
- 15. Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Preparation of 4-[2-(1H-Imidazol-4-yl)ethyl]piperidine Stock Solution
Introduction
4-[2-(1H-Imidazol-4-yl)ethyl]piperidine is a heterocyclic small molecule featuring both an imidazole and a piperidine moiety. Such scaffolds are of significant interest in medicinal chemistry and drug development due to their presence in various biologically active compounds. The imidazole ring, a common feature in many biological systems (e.g., the amino acid histidine), can participate in hydrogen bonding and metal coordination, while the piperidine ring often confers favorable pharmacokinetic properties. Accurate and reproducible in vitro and in vivo studies rely on the precise preparation of stock solutions of such test compounds.
This document provides a comprehensive, field-proven protocol for the preparation, quality control, and storage of stock solutions of 4-[2-(1H-Imidazol-4-yl)ethyl]piperidine. The methodologies described herein are designed to ensure solution stability, concentration accuracy, and experimental reproducibility, thereby upholding the principles of Good Laboratory Practice (GLP).
Compound Specifications & Physicochemical Properties
A thorough understanding of the compound's properties is critical before any experimental work.[1] The following table summarizes essential information for 4-[2-(1H-Imidazol-4-yl)ethyl]piperidine.
| Property | Value | Source / Notes |
| Compound Name | 4-[2-(1H-Imidazol-4-yl)ethyl]piperidine | - |
| Molecular Formula | C10H17N3 | Inferred from structure |
| Molecular Weight | 179.27 g/mol | |
| Appearance | Typically a solid (e.g., powder or crystalline solid) | General knowledge for similar small molecules |
| Purity | ≥95% (Recommended for research use) | |
| Solubility | Soluble in DMSO, slightly soluble in water and acetonitrile. | Inferred from similar compounds and general lab practice.[2][3] |
| Storage (Solid) | -20°C, desiccated |
Note: It is imperative to consult the Certificate of Analysis (CofA) provided by the supplier for batch-specific data on purity and molecular weight.
Health & Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).[6][7][8]
-
Engineering Controls: All weighing and solution preparation steps should be performed in a certified chemical fume hood to avoid inhalation of fine powders or aerosols.[6][8]
-
Handling: Avoid contact with skin and eyes.[4][6] Do not ingest. In case of contact, rinse the affected area thoroughly with water.[4]
-
Disposal: Dispose of all waste, including empty vials, pipette tips, and unused solutions, in accordance with local, state, and federal regulations for chemical waste.[6][8]
Experimental Protocol: Preparation of a 10 mM DMSO Stock Solution
The following protocol details the preparation of a 10 mM stock solution in Dimethyl Sulfoxide (DMSO). DMSO is a widely used solvent for small molecules in biological research due to its high solubilizing capacity.[2][9] However, it's crucial to be mindful of its potential effects on cells, typically keeping the final concentration in assays below 0.5%.[10]
Materials & Equipment
-
4-[2-(1H-Imidazol-4-yl)ethyl]piperidine (solid)
-
Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)
-
Analytical balance (4-decimal place)
-
Weighing paper or boat
-
Spatula
-
Calibrated micropipettes (P1000, P200)
-
Sterile, filtered pipette tips
-
Amber or opaque microcentrifuge tubes or vials (e.g., 1.5 mL)
-
Vortex mixer
-
Ultrasonic bath (optional)
Calculation of Required Mass
To prepare a 10 mM stock solution, the required mass of the compound must be calculated. The formula for this calculation is:
Mass (mg) = Desired Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
Example Calculation for 1 mL of a 10 mM stock solution:
-
Desired Concentration: 10 mM = 0.010 mol/L
-
Volume: 1 mL = 0.001 L
-
Molecular Weight: 179.27 g/mol
Mass (mg) = 0.010 mol/L * 0.001 L * 179.27 g/mol * 1000 mg/g = 1.7927 mg
Step-by-Step Procedure
-
Preparation: Don all appropriate PPE and ensure the work area within the chemical fume hood is clean and organized. Level and calibrate the analytical balance before use.
-
Weighing:
-
Place a clean weighing boat on the analytical balance and tare it to zero.
-
Carefully weigh out the calculated mass (e.g., 1.7927 mg) of 4-[2-(1H-Imidazol-4-yl)ethyl]piperidine. For small quantities, it may be more practical to weigh a slightly larger amount (e.g., 5 mg) and adjust the solvent volume accordingly. Record the exact mass.
-
-
Solubilization:
-
Transfer the weighed compound into a pre-labeled amber vial. For very small quantities, it is advisable to add the solvent directly to the original product vial to ensure all the material is recovered.[10]
-
Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the vial.
-
-
Dissolution:
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL).[10]
-
Store the aliquots in tightly sealed vials at -20°C or -80°C for long-term stability.[10] As a general guideline, solutions stored at -20°C are often stable for up to one month, while storage at -80°C can extend stability to six months or more.[10]
-
Workflow Diagram
Caption: Workflow for stock solution preparation.
Quality Control & Validation
To ensure the integrity of experimental data, it is best practice to validate the concentration and purity of the prepared stock solution.
-
Concentration Verification: The concentration can be confirmed using techniques like quantitative NMR (qNMR) or by UV-Vis spectroscopy if a chromophore is present and a standard curve can be generated.
-
Purity Assessment: High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector is the gold standard for assessing the purity of the stock solution and detecting any potential degradation products.
Caption: Quality control workflow for stock solutions.
Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Compound fails to dissolve completely | Insufficient solvent volume. Low compound purity. Compound has low solubility in DMSO. | Double-check calculations. Use gentle warming (not exceeding 40°C) or longer sonication. If solubility is the issue, consider a different solvent or preparing a lower concentration stock. |
| Precipitation upon storage | Solution is supersaturated. Water contamination in DMSO. | Prepare a fresh stock at a lower concentration. Ensure anhydrous DMSO is used and vials are tightly sealed. |
| Inconsistent experimental results | Stock solution degradation. Inaccurate pipetting. | Prepare fresh stock solution. Avoid multiple freeze-thaw cycles by using aliquots.[10] Verify pipette calibration. |
References
- PubMed. (n.d.). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility.
- Captivate Bio. (n.d.). SMALL MOLECULES.
- Benchchem. (n.d.). Application Notes and Protocols: Preparation of a Stock Solution.
- ResearchGate. (2025, August 6). Working with Small Molecules: Preparing and Storing Stock Solutions and Determination of Kinetic Solubility.
- PhytoTech Labs. (n.d.). Preparing Stock Solutions.
- SAFETY DATA SHEET. (n.d.).
- Pharmaffiliates. (n.d.). Ethyl 4-(1-phenethyl-1H-imidazole-2-carbonyl)piperidine-1-carboxylate.
- Sigma-Aldrich. (2025, September 23). SAFETY DATA SHEET.
- Chemsrc. (2025, August 27). ethyl 4-(piperidine-1-carbonyl)-1H-imidazole-5-carboxylate.
- Cayman Chemical. (n.d.). 4-Hydroxy-1-(2-phenylethyl)piperidine (CAS Number: 3518-76-1).
- Sigma-Aldrich. (n.d.). 4-[2-(1H-pyrazol-1-yl)ethyl]piperidine.
- ChemicalBook. (2023, July 3). Ethyl 4-[[1-[(4-fluorophenyl)methyl]-1H-benzimidazol-2-yl]amino]piperidine-1-carboxylate.
- Piperidine - SAFETY DATA SHEET. (2024, May 7).
- 4-(1-Methyl-1H-imidazol-2-yl)piperidine hydrochloride. (n.d.).
- CymitQuimica. (2026, February 15). SAFETY DATA SHEET.
- ResearchGate. (n.d.). Derivatives of 1‐(2‐(Piperidin‐1‐yl)ethyl)‐1H‐benzo[d]imidazole: Synthesis, Characterization, Determining of Electronic Properties and Cytotoxicity Studies.
- Sigma-Aldrich. (n.d.). 2-[2-(1H-Imidazol-1-yl)ethyl]piperidine dihydrochloride AldrichCPR.
- PubChem. (n.d.). 4-(1H-Imidazol-4-yl)piperidine dihydrochloride.
- EPA. (2025, October 15). N''-{4-[2-(Heptylamino)-1H-imidazol-5-yl]-1,3-thiazol-2-yl}guanidine.
- Sigma-Aldrich. (n.d.). ethyl 4-[(1H-1,3-benzodiazol-2-yl)(cyano)methylidene]piperidine-1-carboxylate.
- Cheméo. (2026, January 25). Ethyl piperidine-4-carboxylate.
- Asian Journal of Chemistry. (2011, March 3). Synthesis of 1-Benzyl-4-[2-(5-phenyl-1,3,4-thiadiazole-2-yl)aminoethyl]piperidine as Potential Alzheimer's Disease Modifying Agent.
- BLDpharm. (n.d.). 38385-95-4|2-(Piperidin-4-yl)-1H-benzo[d]imidazole.
- MDPI. (2021, June 29). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. synquestlabs.com [synquestlabs.com]
- 5. 4-(1H-Imidazol-4-yl)piperidine dihydrochloride | C8H15Cl2N3 | CID 22918531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. pentachemicals.eu [pentachemicals.eu]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. researchgate.net [researchgate.net]
- 10. captivatebio.com [captivatebio.com]
Application Notes and Protocols: Characterizing the Solubility of 4-[2-(1H-Imidazol-4-yl)ethyl]piperidine in DMSO vs. Water for Drug Discovery Applications
Introduction: The Critical Role of Solubility in Preclinical Research
4-[2-(1H-Imidazol-4-yl)ethyl]piperidine is a heterocyclic amine containing both a piperidine and an imidazole moiety. Such structures are of significant interest in medicinal chemistry due to their potential interactions with various biological targets. Early and accurate characterization of a compound's physicochemical properties, particularly its solubility, is paramount in the drug discovery pipeline. Poor solubility can lead to unreliable in vitro assay results, hinder formulation development, and ultimately cause promising candidates to fail due to poor bioavailability.[1][2]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on determining and understanding the solubility of 4-[2-(1H-Imidazol-4-yl)ethyl]piperidine in two common solvent systems: dimethyl sulfoxide (DMSO), a standard for compound stock solutions, and water (or aqueous buffers), which mimics physiological conditions. We will explore the theoretical underpinnings of its differential solubility and provide detailed, field-proven protocols for empirical determination.
Understanding the Physicochemical Landscape
The solubility of 4-[2-(1H-Imidazol-4-yl)ethyl]piperidine is governed by its molecular structure, which features both polar and non-polar characteristics. The imidazole and piperidine rings both contain nitrogen atoms capable of acting as hydrogen bond acceptors, while the N-H protons on both rings can act as hydrogen bond donors. This suggests a potential for interaction with polar solvents like water. The ethyl linker and the carbon backbone of the rings contribute to the molecule's lipophilicity.
-
In Water: The solubility in aqueous media will be highly dependent on the pH of the solution. Both the piperidine and imidazole rings are basic and can be protonated to form more soluble salt forms. The pKa of the piperidine nitrogen is typically in the range of 10-11, while the imidazole ring has a pKa of approximately 6-7. Therefore, in acidic to neutral aqueous buffers, the molecule is expected to be protonated and exhibit higher solubility.
-
In DMSO: Dimethyl sulfoxide is a polar aprotic solvent, meaning it has a large dipole moment but does not readily donate protons for hydrogen bonding.[3] It is an excellent solvent for a wide range of organic molecules, including those with poor aqueous solubility.[3] Its ability to disrupt intermolecular forces in the solid state, such as crystal lattice energy, often allows it to dissolve compounds that are sparingly soluble in water.
Quantitative Solubility Data: A Comparative Overview
| Solvent System | Expected Solubility Range | Key Considerations |
| Water (pH 7.4) | Low to Moderate | Highly pH-dependent. Solubility will increase significantly at lower pH values where the molecule is protonated. |
| DMSO | High to Very High | Generally expected to be an excellent solvent for this compound, making it ideal for preparing high-concentration stock solutions.[3][4] |
Experimental Protocols for Solubility Determination
The following protocols outline robust methods for determining both the thermodynamic and kinetic solubility of 4-[2-(1H-Imidazol-4-yl)ethyl]piperidine.
Protocol 1: Thermodynamic Aqueous Solubility Determination (Shake-Flask Method)
This method is considered the "gold standard" for determining the equilibrium solubility of a compound and is crucial for lead optimization and formulation development.[1][5]
Objective: To determine the maximum concentration of the compound that can be dissolved in an aqueous buffer at equilibrium.
Materials:
-
4-[2-(1H-Imidazol-4-yl)ethyl]piperidine (solid)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Scintillation vials or glass tubes
-
Orbital shaker or rocker
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer
-
Calibrated analytical balance
Procedure:
-
Preparation: Add an excess amount of solid 4-[2-(1H-Imidazol-4-yl)ethyl]piperidine to a scintillation vial containing a known volume (e.g., 5 mL) of pH 7.4 PBS. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C) for 24-48 hours to allow the solution to reach equilibrium.[6]
-
Phase Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet the undissolved solid.[3]
-
Sample Analysis: Carefully collect an aliquot of the clear supernatant.
-
Quantification: Determine the concentration of the dissolved compound in the supernatant using a validated analytical method such as HPLC or UV-Vis spectroscopy. A standard calibration curve should be prepared for accurate quantification.[6]
Protocol 2: Kinetic Solubility Determination in Aqueous Buffer (from DMSO stock)
This high-throughput method is often used in early drug discovery to quickly assess the solubility of many compounds.[1] It measures the concentration at which a compound, introduced from a DMSO stock, begins to precipitate in an aqueous buffer.
Objective: To determine the concentration at which the compound precipitates from a supersaturated aqueous solution.
Materials:
-
10 mM stock solution of 4-[2-(1H-Imidazol-4-yl)ethyl]piperidine in DMSO
-
pH 7.4 PBS
-
96-well microplate (polypropylene)
-
Multi-channel pipettor
-
Plate reader with nephelometry or turbidity measurement capabilities
Procedure:
-
Serial Dilution: Prepare serial dilutions of the 10 mM DMSO stock solution in a 96-well plate.
-
Addition to Buffer: Add a small volume (e.g., 5 µL) of each DMSO dilution to a corresponding well containing a larger volume (e.g., 95 µL) of pH 7.4 PBS. This results in a final DMSO concentration of 5%.
-
Incubation and Observation: Mix the plate gently and incubate at room temperature for 1-2 hours. Observe the wells for the formation of a precipitate.
-
Quantification: Measure the turbidity or light scattering in each well using a plate reader. The lowest concentration at which a significant increase in signal is detected corresponds to the kinetic solubility.
Protocol 3: Maximum Solubility Determination in DMSO
This protocol is essential for preparing high-concentration stock solutions for in vitro screening.[3]
Objective: To determine the maximum concentration of the compound that can be dissolved in DMSO.
Materials:
-
4-[2-(1H-Imidazol-4-yl)ethyl]piperidine (solid)
-
Anhydrous DMSO
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer
Procedure:
-
Prepare a Supersaturated Solution: Weigh approximately 10 mg of the compound into a microcentrifuge tube.[3]
-
Incremental Dissolution: Add a small volume of DMSO (e.g., 100 µL) and vortex vigorously for 2-3 minutes.[3] If the compound fully dissolves, continue to add small, pre-weighed amounts of the compound, vortexing after each addition, until a precipitate is observed.
-
Equilibration: Incubate the supersaturated solution at room temperature for 24 hours to ensure equilibrium is reached.[3]
-
Separation of Undissolved Solid: Centrifuge the solution at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the undissolved solid.[3]
-
Quantification: Dilute an aliquot of the supernatant with a suitable solvent (e.g., methanol or acetonitrile) and determine the concentration using HPLC or UV-Vis spectroscopy. Back-calculate to find the original concentration in the DMSO supernatant.[3]
Visualizing the Experimental Workflow
The following diagrams illustrate the key steps in the solubility determination protocols.
Caption: Workflow for Maximum DMSO Solubility Determination.
Conclusion and Best Practices
A thorough understanding and empirical determination of the solubility of 4-[2-(1H-Imidazol-4-yl)ethyl]piperidine in both DMSO and aqueous buffers are non-negotiable steps in its preclinical evaluation. Due to its chemical structure, a high solubility in DMSO and a pH-dependent, lower solubility in aqueous media are anticipated. For in vitro assays, it is crucial to prepare high-concentration stock solutions in DMSO and to be mindful of the final DMSO concentration in the assay medium, as it can impact biological systems and the apparent solubility of the test compound. The protocols provided herein offer robust and reliable methods for generating the critical solubility data needed to advance promising compounds through the drug discovery process.
References
-
Nikitin, I., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. Molecules, 26(9), 2759. Available from: [Link]
-
Jain, A., et al. (2015). Estimating the Aqueous Solubility of Pharmaceutical Hydrates. Pharmaceutical Research, 32(6), 1934-1945. Available from: [Link]
-
Wernevik, J., et al. (2020). Protocol for the Dried Dimethyl Sulfoxide Solubility Assay. ACS Omega, 5(31), 19379-19385. Available from: [Link]
-
Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(12), 5539-5541. Available from: [Link]
-
Di, L. (2013). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. American Pharmaceutical Review. Available from: [Link]
Sources
- 1. Aqueous Solubility Assay - Enamine [enamine.net]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. DMSO Solubility Assessment for Fragment-Based Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. Estimating the Aqueous Solubility of Pharmaceutical Hydrates - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Optimized Cell Culture Administration of 4-[2-(1H-Imidazol-4-yl)ethyl]piperidine (Imetit)
Executive Summary
This technical guide outlines the rigorous preparation and administration of Imetit (4-[2-(1H-Imidazol-4-yl)ethyl]piperidine), a potent, high-affinity agonist for Histamine H3 and H4 receptors. Unlike standard histamine, Imetit exhibits nanomolar affinity (
Critical Scientific Insight: While Imetit is often marketed as an H3 agonist, it is a dual agonist . It activates H4 receptors with high potency (
Physicochemical Properties & Reconstitution
Imetit is typically supplied as a dihydrobromide or dihydrochloride salt. Proper reconstitution is the first step in a self-validating protocol.
Solubility Profile
| Solvent | Max Solubility | Suitability for Cell Culture | Storage Stability |
| Water (HPLC Grade) | ~50–100 mM | High (Preferred) | 1 month at -20°C |
| PBS (pH 7.2) | ~10–20 mM | High | Prepare Fresh |
| DMSO | ~100 mM | Medium (Toxicity risk >0.1%) | 6 months at -20°C |
Reconstitution Protocol (Recommended)
Objective: Create a 10 mM Stock Solution in Water (Avoids DMSO cytotoxicity).
-
Calculate: For Imetit Dihydrobromide (MW ~332.1 g/mol ), dissolve 3.32 mg in 1.0 mL of sterile, endotoxin-free water.
-
Filter: Syringe-filter through a 0.22 µm PVDF membrane into a sterile amber vial.
-
Aliquot: Dispense into 20 µL aliquots to avoid freeze-thaw cycles.
-
Store: -20°C (desiccated).
Biological Mechanism & Signaling Architecture
Imetit acts via Gi/o-protein coupling .[7] Upon binding H3 or H4, the G
Visualizing the Pathway
Figure 1: The dual signaling arm of Imetit-induced H3/H4 activation.
Caption: Imetit binds H3/H4 receptors, triggering Gi-mediated inhibition of cAMP and Gbg-mediated downstream phosphorylation.[7]
Experimental Protocols
Protocol A: Functional cAMP Inhibition Assay (The "Forskolin Challenge")
Rationale: Since Imetit activates Gi proteins (inhibitory), adding it to cells with basal cAMP levels often yields no signal. You must artificially elevate cAMP using Forskolin, then measure Imetit's ability to suppress this spike.
Reagents:
-
HEK-293 cells (stably expressing H3R or H4R).[5]
-
Forskolin (10 µM final).
-
Imetit Stock (10 mM).
-
IBMX (Phosphodiesterase inhibitor, 0.5 mM) – Critical to prevent cAMP degradation.
Workflow:
-
Seeding: Plate cells at
cells/well in a 96-well plate. Incubate overnight. -
Starvation: Replace media with serum-free media + 0.5 mM IBMX for 30 minutes.
-
Pre-incubation (Agonist): Add Imetit (concentration range:
to M). Incubate for 15 minutes at 37°C.-
Note: Pre-incubation ensures the receptor is occupied before the challenge.
-
-
Challenge: Add Forskolin (10 µM final concentration) to all wells except the basal control.
-
Stimulation: Incubate for 20–30 minutes at 37°C.
-
Lysis & Detection: Lyse cells immediately. Quantify cAMP via TR-FRET or ELISA.
Self-Validating Control:
-
Reversal: Pre-treat a subset of wells with Thioperamide (10 µM), a standard H3/H4 antagonist, 15 minutes before adding Imetit. If Imetit-induced inhibition is not blocked by Thioperamide, the effect is off-target.
Protocol B: H4-Specific Eosinophil Shape Change
Rationale: H4 receptors are highly expressed on eosinophils and mediate chemotaxis/shape change. This assay confirms H4 biological activity.
Workflow:
-
Isolation: Isolate human eosinophils or use differentiated HL-60 cells.
-
Suspension: Resuspend cells in assay buffer (PBS + 0.1% BSA + 10 mM HEPES) at
cells/mL. -
Treatment: Add Imetit (1 – 1000 nM).
-
Incubation: 10 minutes at 37°C.
-
Fixation: Stop reaction with ice-cold 2% paraformaldehyde.
-
Analysis: Analyze via Flow Cytometry (Forward Scatter vs. Side Scatter). Imetit treatment causes a distinct shift in Forward Scatter (shape change) with an
nM.[1][2][3]
Dosing Strategy & Selectivity Windows
To ensure data integrity, researchers must operate within the specific affinity windows of the molecule.
| Receptor Target | Affinity ( | Recommended Working Conc. | Selectivity Notes |
| Histamine H3 | 0.3 nM | 1 – 10 nM | Highly selective at <10 nM. |
| Histamine H4 | 2.7 nM | 10 – 100 nM | Good selectivity. |
| 5-HT3 (Serotonin) | ~240 nM | > 200 nM | Warning: High doses (>1 µM) may activate Serotonin 5-HT3 channels. |
Visualizing the Workflow
Figure 2: Step-by-step administration workflow for cAMP assays.
Caption: Temporal workflow for the "Forskolin Challenge" assay to detect Gi-agonist activity.
Troubleshooting & Controls
-
Issue: No inhibition of cAMP observed.
-
Cause: Forskolin concentration too high (ceiling effect) or IBMX omitted.
-
Solution: Titrate Forskolin (try 1 µM instead of 10 µM) and ensure IBMX is fresh.
-
-
Issue: High cytotoxicity.
-
Cause: DMSO concentration >0.5% or Imetit overdose activating off-targets.
-
Solution: Use water for reconstitution (see Section 2). Keep final Imetit < 1 µM.
-
-
Issue: Variable results in H4 assays.
-
Cause: H4 expression is unstable in some cell lines over high passage numbers.
-
Solution: Always use low-passage cells and validate receptor expression via Western Blot or qPCR before the assay.
-
References
-
Garbarg, M., et al. (1992). "S-[2-(4-imidazolyl)ethyl]isothiourea, a highly specific and potent histamine H3 receptor agonist."[1][2][4] Journal of Pharmacology and Experimental Therapeutics.
-
Liu, C., et al. (2001). "Cloning and pharmacological characterization of a fourth histamine receptor (H4) expressed in bone marrow."[1] Molecular Pharmacology.
-
Ling, P., et al. (2004). "Histamine H4 receptor mediates eosinophil chemotaxis with cell shape change and adhesion molecule upregulation."[1][2] British Journal of Pharmacology.[1][2][3][4]
-
Tocris Bioscience. "Imetit dihydrobromide Product Information & Solubility."
-
BindingDB. "Affinity Data for Imetit (ChEMBL ID: CHEMBL64156)."
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. resources.tocris.com [resources.tocris.com]
- 3. Imetit dihydrobromide | Histamine H3 Receptors | Tocris Bioscience [tocris.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Compared pharmacology of human histamine H3 and H4 receptors: structure–activity relationships of histamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Imetit (hydrobromide) | CAS 32385-58-3 | Cayman Chemical | Biomol.com [biomol.com]
- 7. Agonist-induced activation of histamine H3 receptor signals to extracellular signal-regulated kinases 1 and 2 through PKC-, PLD-, and EGFR-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Radioligand Binding Assays: Characterizing 4-[2-(1H-Imidazol-4-yl)ethyl]piperidine and its Analogs at the Histamine H3 Receptor
Authored by a Senior Application Scientist
Introduction: The Histamine H3 Receptor and the Significance of Imidazole-Piperidine Scaffolds
The histamine H3 receptor (H3R) is a G protein-coupled receptor (GPCR) that plays a crucial role as a presynaptic autoreceptor and heteroreceptor in the central nervous system.[1][2] It modulates the release of histamine and other neurotransmitters, making it a significant therapeutic target for a range of neurological and psychiatric disorders.[1][2] The imidazole-piperidine scaffold, exemplified by compounds like 4-[2-(1H-Imidazol-4-yl)ethyl]piperidine, is a key pharmacophore for potent and selective ligands targeting the H3 receptor.[3][4][5] Understanding the binding affinity of novel compounds based on this scaffold is a critical step in the drug discovery process.
Radioligand binding assays are a fundamental tool for quantifying the interaction between a ligand and its receptor.[6] This application note provides a detailed protocol for a competitive radioligand binding assay to determine the affinity (Ki) of unlabeled test compounds, such as derivatives of 4-[2-(1H-Imidazol-4-yl)ethyl]piperidine, for the human histamine H3 receptor. The assay utilizes a known high-affinity radioligand, [3H]-N-α-methylhistamine ([3H]NAMH), and membranes prepared from cells recombinantly expressing the human H3 receptor.[1][2][7][8][9]
Principle of the Assay
This assay is based on the principle of competition. A fixed concentration of a radiolabeled ligand ([3H]NAMH) competes with varying concentrations of an unlabeled test compound for binding to the H3 receptors present in the cell membrane preparation. The amount of radioligand bound to the receptor is inversely proportional to the affinity and concentration of the test compound. By measuring the displacement of the radioligand, the inhibitory constant (Ki) of the test compound can be determined, providing a quantitative measure of its binding affinity.
Visualization of the Experimental Workflow
The following diagram illustrates the key steps involved in the competitive radioligand binding assay.
Caption: Workflow for the H3R competitive radioligand binding assay.
Materials and Reagents
| Reagent/Material | Supplier & Catalog No. (Example) | Storage |
| Human H3 Receptor Membranes | Revvity: ES-392-M | -80°C |
| [3H]-N-α-Methylhistamine | Revvity: NET1027 | -20°C |
| (R)(-)-α-Methylhistamine (for NSB) | Tocris: 0538 | Room Temp |
| Test Compounds | User-supplied | As required |
| Assay Buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) | Sigma-Aldrich | 4°C |
| Wash Buffer (50 mM Tris-HCl, pH 7.4) | Sigma-Aldrich | 4°C |
| 96-well Deep Well Plates | VWR | Room Temp |
| Unifilter-96 GF/C plates | Revvity: 6055690 | Room Temp |
| Polyethylenimine (PEI) | Sigma-Aldrich: P3143 | 4°C |
| MicroScint™-O | Revvity: 6013611 | Room Temp |
| TopSeal-A PLUS | Revvity: 6050185 | Room Temp |
| Scintillation Counter (e.g., TopCount®) | Revvity | N/A |
| FilterMate Harvester | Revvity | N/A |
Detailed Step-by-Step Protocol
I. Preparation of Reagents
-
Assay Buffer: Prepare a solution of 50 mM Tris-HCl and 5 mM MgCl2. Adjust the pH to 7.4 at room temperature.
-
Wash Buffer: Prepare a solution of 50 mM Tris-HCl. Adjust the pH to 7.4 at room temperature and chill on ice before use.
-
Filter Pre-treatment: Soak Unifilter-96 GF/C plates in 0.5% (w/v) polyethylenimine (PEI) for at least 30 minutes at room temperature. This reduces non-specific binding of the radioligand to the filter.[9]
-
Radioligand Preparation: Dilute [3H]-N-α-methylhistamine in Assay Buffer to the desired final concentration. For competition assays, a concentration close to the Kd value (e.g., 1 nM) is typically used.[9]
-
Test Compound Dilutions: Prepare a serial dilution of the test compound (e.g., 4-[2-(1H-Imidazol-4-yl)ethyl]piperidine analog) in Assay Buffer. The concentration range should typically span from 10⁻¹¹ M to 10⁻⁵ M to generate a complete competition curve.
-
Non-Specific Binding (NSB) Control: Prepare a high concentration of a known H3 receptor ligand, such as (R)(-)-α-Methylhistamine or Clobenpropit, in Assay Buffer (e.g., 2 µM final concentration).[1][9] This will be used to define the amount of radioligand binding that is not to the H3 receptor.
-
Membrane Preparation: Thaw the vial of H3 receptor membranes on ice. Dilute the membranes in ice-cold Assay Buffer to a concentration that provides an adequate signal-to-noise ratio (e.g., 15 µg of protein per well).[9] Keep the diluted membranes on ice until use.
II. Assay Procedure (96-well format)
-
Plate Assembly (on ice): In a 96-well deep well plate, add the following components in the order listed:
-
Total Binding (TB) wells: 25 µL of Assay Buffer.
-
Non-Specific Binding (NSB) wells: 25 µL of the high-concentration (R)(-)-α-Methylhistamine solution.
-
Test Compound wells: 25 µL of the corresponding serial dilution of the test compound.
-
-
Add 25 µL of the diluted [3H]-N-α-methylhistamine solution to all wells.
-
Initiate the binding reaction by adding 500 µL of the diluted membrane suspension to all wells. The final assay volume is 550 µL.[9]
III. Incubation
-
Seal the plate and incubate for 60 minutes at 27°C with gentle agitation.[9] This allows the binding reaction to reach equilibrium.
IV. Filtration and Washing
-
Following incubation, rapidly terminate the reaction by filtering the contents of the plate through the pre-soaked Unifilter-96 GF/C plate using a cell harvester.
-
Wash the filters 9 times with 500 µL of ice-cold Wash Buffer per well to remove unbound radioligand.[9]
V. Scintillation Counting
-
Dry the filter plate completely.
-
Add 30 µL of MicroScint™-O to each well.[9]
-
Seal the plate with a TopSeal-A PLUS.
-
Measure the radioactivity in each well using a scintillation counter (e.g., TopCount®). The output will be in counts per minute (CPM).
Data Analysis
-
Calculate Specific Binding:
-
Specific Binding (SB) = Total Binding (TB) - Non-Specific Binding (NSB).
-
This represents the amount of radioligand bound specifically to the H3 receptors.
-
-
Generate Competition Curve:
-
Plot the percentage of specific binding against the logarithm of the test compound concentration. The percentage of specific binding at each concentration is calculated as: % Specific Binding = (CPM_compound - CPM_NSB) / (CPM_TB - CPM_NSB) * 100
-
-
Determine IC50:
-
Use a non-linear regression analysis program (e.g., GraphPad Prism) to fit the data to a sigmoidal dose-response curve (variable slope). This will yield the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
-
-
Calculate the Inhibitory Constant (Ki):
-
The Ki value, which represents the affinity of the test compound for the receptor, is calculated from the IC50 value using the Cheng-Prusoff equation:[1] Ki = IC50 / (1 + ([L] / Kd)) Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor (this should be determined separately via a saturation binding experiment).
-
-
Histamine H3 Receptor Signaling Pathway
The H3 receptor primarily couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.
Caption: Simplified H3R signaling cascade via Gi/o protein coupling.
Conclusion and Best Practices
This application note provides a robust and validated protocol for determining the binding affinity of test compounds, such as those based on the 4-[2-(1H-Imidazol-4-yl)ethyl]piperidine scaffold, at the human histamine H3 receptor. For reliable and reproducible results, it is crucial to adhere to best practices:
-
Assay Validation: Always perform initial validation experiments, including saturation binding with the radioligand to determine its Kd and Bmax, and ensure the specific binding window is sufficient.
-
Quality Control: Use a reference compound with known affinity in each assay to monitor for inter-assay variability.
-
Careful Pipetting: Accuracy in pipetting, especially for serial dilutions and reagent additions, is paramount to obtaining high-quality data.
-
Minimize Incubation Time Variations: Ensure consistent incubation times for all samples to avoid deviations from equilibrium conditions.
-
Thorough Washing: Inefficient washing can lead to high background noise and inaccurate results.
By following this detailed protocol and adhering to these principles, researchers can confidently and accurately characterize the binding properties of novel H3 receptor ligands, a critical step in the journey of drug discovery and development.
References
-
Gao, M., Dekker, M. E., Leurs, R., & Vischer, H. F. (2023). Pharmacological characterization of seven human histamine H3 receptor isoforms. bioRxiv. [Link]
-
Leurs, R., Smit, M. J., & Timmerman, H. (1995). [3H]-thioperamide as a radioligand for the histamine H3 receptor in rat cerebral cortex. British Journal of Pharmacology, 116(1), 2315–2321. [Link]
-
Miller, T. R., et al. (2009). Use of the H3 receptor antagonist radioligand [3H]-A-349821 to reveal in vivo receptor occupancy of cognition enhancing H3 receptor antagonists. British Journal of Pharmacology, 157(2), 263–272. [Link]
-
Kottke, T., et al. (2021). Histamine H2 Receptor Radioligands: Triumphs and Challenges. Journal of Medicinal Chemistry, 64(9), 5489–5501. [Link]
-
Schneider, E. H. (2013). Radioligand binding and reporter gene assays for histamine H3 and H4 receptor species orthologs. University of Regensburg Dissertation. [Link]
-
Sadek, J., et al. (2017). Identification of Histamine H3 Receptor Ligands Using a New Crystal Structure Fragment-based Method. Scientific Reports, 7, 4531. [Link]
-
Dekker, M., et al. (2019). Homogeneous, Real-Time NanoBRET Binding Assays for the Histamine H3 and H4 Receptors on Living Cells. Molecular Pharmacology, 95(2), 224-234. [Link]
-
Sadek, J., et al. (2017). Identification of Histamine H3 Receptor Ligands Using a New Crystal Structure Fragment-based Method. Scientific Reports, 7(1), 4531. [Link]
-
de Graaf, C., et al. (2025). Probing the Histamine H1 Receptor Binding Site to Explore Ligand Binding Kinetics. Journal of Medicinal Chemistry. [Link]
-
Vollinga, R. C., et al. (1994). A new potent and selective histamine H3 receptor agonist, 4-(1H-imidazol-4-ylmethyl)piperidine. Journal of Medicinal Chemistry, 37(3), 332–333. [Link]
-
Bonanomi, G. R., et al. (2006). Reduction of CYP450 inhibition in the 4-[(1H-imidazol-4-yl)methyl]piperidine series of histamine H3 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 16(4), 989–994. [Link]
-
Khan, M. M., et al. (1987). Histamine type I (H1) receptor radioligand binding studies on normal T cell subsets, B cells, and monocytes. Cellular Immunology, 107(2), 239–248. [Link]
-
Wenzel, J. (2021). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. University of Regensburg Dissertation. [Link]
-
Drug Discovery Methods. (2015). Specific and Non-specific Binding in a ligand binding assay. YouTube. [Link]
-
Bonanomi, G. R., et al. (2006). Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold. Bioorganic & Medicinal Chemistry Letters, 16(2), 395–399. [Link]
-
Vollinga, R. C., et al. (1994). A New Potent and Selective Histamine H3 Receptor Agonist, 4-(1H-imidazol-4-ylmethyl)piperidine. Journal of Medicinal Chemistry, 37(3), 332-333. [Link]
-
Szałaj, N., et al. (2023). Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. Journal of Medicinal Chemistry, 66(13), 8782–8803. [Link]
-
Bakunov, S. A., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1438. [Link]
-
Jurkiewicz, A., & Lameu, C. (2001). Radioligand binding assays in the drug discovery process: potential pitfalls of high throughput screenings. Planta Medica, 67(2), 103-109. [Link]
Sources
- 1. biorxiv.org [biorxiv.org]
- 2. Identification of Histamine H3 Receptor Ligands Using a New Crystal Structure Fragment-based Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A new potent and selective histamine H3 receptor agonist, 4-(1H-imidazol-4-ylmethyl)piperidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reduction of CYP450 inhibition in the 4-[(1H-imidazol-4-yl)methyl]piperidine series of histamine H3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Radioligand binding assays in the drug discovery process: potential pitfalls of high throughput screenings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. resources.revvity.com [resources.revvity.com]
Application Notes & Protocols: Intraperitoneal Administration of Imetit Dihydrobromide
Introduction: Unveiling Imetit Dihydrobromide
Imetit dihydrobromide is a potent and highly selective agonist for the histamine H3 and H4 receptors, exhibiting high affinity with K_i_ values of 0.3 nM and 2.7 nM, respectively.[1][2] Structurally, it is an analog of histamine where the amine group is substituted with an isothiourea moiety, a modification that enhances its lipophilicity and enables it to cross the blood-brain barrier, making it centrally active after systemic administration.[2]
This compound serves as a critical pharmacological tool for researchers investigating the roles of H3 and H4 receptors in various physiological and pathological processes. The H3 receptor, primarily expressed in the central nervous system (CNS), functions as an autoreceptor on histaminergic neurons and as a heteroreceptor on other non-histaminergic neurons, modulating the release of key neurotransmitters like acetylcholine, dopamine, and norepinephrine.[3][4] The H4 receptor is predominantly found on immune cells and is involved in chemotaxis and inflammatory responses.[5] Given its dual activity, Imetit is instrumental in studies related to neuroinflammation, cognition, and immune modulation.[2]
This guide provides a comprehensive, field-proven protocol for the preparation and intraperitoneal (IP) injection of Imetit dihydrobromide in rodent models, ensuring reproducible and reliable experimental outcomes.
Core Mechanism of Action: H3 Receptor Signaling
Imetit's primary mechanism involves the activation of the H3 receptor, a G protein-coupled receptor (GPCR) linked to inhibitory G_i/o_ proteins.[3][6] Upon agonist binding, the G_i/o_ protein dissociates, initiating several downstream signaling cascades:
-
Activation of MAPK/ERK Pathway: H3 receptor activation can also stimulate the mitogen-activated protein kinase (MAPK/ERK) pathway, which is implicated in neuroprotective effects.[5][6][8]
This multi-faceted signaling allows the H3 receptor to act as a crucial "brake" on the nervous system, regulating the synthesis and release of histamine and other neurotransmitters.
Caption: H3 Receptor Signaling Cascade Activated by Imetit.
Physicochemical Properties & Solution Preparation
Accurate and consistent solution preparation is foundational to any successful in vivo study. The dihydrobromide salt form of Imetit offers excellent water solubility, simplifying vehicle selection.
Key Properties of Imetit Dihydrobromide
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₀N₄S · 2HBr | [9][10][11] |
| Molecular Weight | 332.06 g/mol | [9][10][12] |
| Appearance | Off-white solid / Powder | [9][13] |
| Solubility | ≥51.1 mg/mL in Water | [9][10][11] |
| Storage | Room Temperature (Solid Form) | [9][10][13] |
Note: While the solid can be stored at room temperature, it is best practice to store it in a cool, dry place. Prepared solutions should be used fresh or stored for a very short duration as long-term stability in solution is not recommended.[9]
Protocol: Vehicle Selection & Solution Preparation
Causality: The goal is to create a sterile, isotonic solution that minimizes irritation and physiological disruption upon injection. Given Imetit dihydrobromide's high water solubility, sterile 0.9% sodium chloride (saline) is the ideal and most commonly used vehicle. It is biocompatible and maintains osmotic balance.
Materials:
-
Imetit dihydrobromide powder
-
Sterile 0.9% NaCl solution (saline)
-
Sterile conical tubes (15 mL or 50 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile syringe filter (0.22 µm)
-
Sterile injection syringes (1 mL) and needles
Procedure:
-
Determine Required Concentration: Calculate the required concentration based on the desired dose (mg/kg) and injection volume. A standard injection volume for mice is 10 mL/kg.[14][15]
-
Example Calculation: For a 10 mg/kg dose in a 25 g (0.025 kg) mouse with an injection volume of 10 mL/kg:
-
Total Dose: 10 mg/kg * 0.025 kg = 0.25 mg
-
Injection Volume: 10 mL/kg * 0.025 kg = 0.25 mL
-
Required Concentration: 0.25 mg / 0.25 mL = 1 mg/mL
-
-
-
Weighing: Carefully weigh the required amount of Imetit dihydrobromide powder using a calibrated analytical balance. It is advisable to prepare a slight excess of the solution (e.g., 10-20%) to account for any loss during filtration and handling.
-
Dissolution: Add the weighed powder to a sterile conical tube. Using a sterile pipette, add the calculated volume of sterile 0.9% saline.
-
Mixing: Cap the tube securely and vortex thoroughly until the powder is completely dissolved. The solution should be clear and free of particulates.
-
Sterilization (Crucial Step): Draw the solution into a larger sterile syringe. Attach a 0.22 µm sterile syringe filter to the tip. Filter the solution into a new, sterile conical tube. This step removes any potential microbial contamination, which is critical for preventing peritonitis and ensuring experimental validity.[14]
-
Storage: Use the prepared solution immediately for the highest efficacy. If short-term storage is necessary, keep it at 2-8°C and use within 24 hours. Do not store for long periods.[9]
Intraperitoneal (IP) Injection Protocol
The IP route allows for rapid systemic absorption. The following protocol is designed for mice but can be adapted for rats with appropriate adjustments to needle size and volume.
Pre-Experimental Workflow
Caption: Standard Operating Procedure Workflow for IP Injection.
Materials & Equipment
-
Prepared sterile Imetit dihydrobromide solution
-
Animal scale
-
Appropriately sized syringes (e.g., 1 mL or insulin syringes)
-
Needles: 25-27 gauge for mice, 23-25 gauge for rats.[14][15]
-
70% Ethanol or other skin disinfectant
-
Gauze or cotton swabs
-
Sharps container
Step-by-Step Injection Procedure
-
Preparation: Warm the sterile Imetit solution to room temperature to prevent animal discomfort and a potential drop in body temperature.[16] Prepare one syringe and a new needle for each animal to prevent cross-contamination.[17]
-
Animal Weighing and Dose Calculation: Weigh the animal immediately before injection to calculate the precise volume needed.
-
Restraint: Proper restraint is critical for the safety of both the animal and the researcher.
-
For Mice: Grasp the loose skin over the shoulders and behind the ears with your non-dominant hand. The skin should be taut. Secure the tail between your remaining fingers to stabilize the lower body.[16]
-
-
Positioning: Turn the restrained animal so its ventral side (abdomen) is facing up. Tilt the animal slightly so its head is pointing downwards. This uses gravity to move the abdominal organs away from the injection site, minimizing the risk of puncturing the cecum, bladder, or intestines.[15][16]
-
Locating the Injection Site: Visually divide the abdomen into four quadrants. The target for IP injection is the animal's lower right quadrant .[16] This location avoids major organs like the liver and spleen.[16] Disinfect the area with an alcohol swab if desired.[16]
-
Injection:
-
With the needle bevel facing up, insert it into the identified lower right quadrant at a 30-45 degree angle relative to the abdominal wall.[14][16]
-
Insert the needle just deep enough for the bevel to fully penetrate the peritoneal cavity. In a small mouse, this may only be about 0.5 cm.[15]
-
Gently aspirate (pull back slightly on the plunger). If you see blood (indicating a vessel) or a yellow/green liquid (indicating intestine/bladder), withdraw the needle and do not inject. Re-attempt on the contralateral (left) side with a new needle. If no fluid is aspirated, proceed.[15]
-
Inject the substance smoothly and steadily.
-
-
Withdrawal & Post-Injection Care:
-
Withdraw the needle straight out.
-
Immediately place the needle and syringe into a designated sharps container without recapping.[14]
-
Return the animal to its cage and monitor it for several minutes for any immediate adverse reactions, such as bleeding at the injection site or signs of distress.[14][15]
-
References
-
Garbarg, M., Arrang, J.M., Rouleau, A., et al. (1992). S-[2-(4-Imidazolyl)ethyl]isothiourea, a highly specific and potent histamine H3 receptor agonist. J.Pharmacol.Exp.Ther., 263(1), 304-310. [Link]
-
Imamdin, A., et al. (2016). Histamine H3-Receptor Signaling in Cardiac Sympathetic Nerves: Identification of a Novel MAPK-PLA2-COX-PGE2-EP3R Pathway. PLoS ONE, 11(10), e0163833. [Link]
-
Animal Care Services, University of British Columbia. (2014). Intraperitoneal (IP) Injection in Rats and Mice SOP. [Link]
-
ResearchGate. (n.d.). Signaling pathways associated with the histamine H3 receptor. Retrieved February 21, 2026. [Link]
-
University of Arizona. (n.d.). Mouse Intraperitoneal (IP) administration. Retrieved February 21, 2026. [Link]
-
Luo, J., et al. (2016). Agonist-induced activation of histamine H3 receptor signals to extracellular signal-regulated kinases 1 and 2 through PKC-, PLD-, and EGFR-dependent mechanisms. Acta Pharmacologica Sinica, 37, 745–756. [Link]
-
Al-Juffali, N., et al. (2023). Intraperitoneal Injection of Neonatal Mice. Journal of Visualized Experiments, (199), e65842. [Link]
-
ichorbio. (2021). A Beginners Guide on How to Inject Mice. [Link]
-
Institute of Laboratory Animal Science (LTK). (2018). Standard Operating Procedure SOP Intraperitoneal injection of mice i.p. Injection. [Link]
-
ResearchGate. (n.d.). Histamine H3 receptor (H3R) main signaling pathways. Retrieved February 21, 2026. [Link]
-
ResearchGate. (n.d.). H3R signaling pathways. Retrieved February 21, 2026. [Link]
-
Buday, T., et al. (2016). Imetit Dihydrobromide and Thioperamide Medication in Cough Hypersensitivity Model—The Role of H3 Receptors. Open Journal of Molecular and Integrative Physiology, 6, 1-9. [Link]
-
Grokipedia. (n.d.). Imetit. Retrieved February 21, 2026. [Link]
-
LookChem. (n.d.). IMETIT DIHYDROBROMIDE 32385-58-3 wiki. Retrieved February 21, 2026. [Link]
Sources
- 1. Imetit dihydrobromide | Histamine H3 Receptors | Tocris Bioscience [tocris.com]
- 2. grokipedia.com [grokipedia.com]
- 3. researchgate.net [researchgate.net]
- 4. Imetit Dihydrobromide and Thioperamide Medication in Cough Hypersensitivity Model—The Role of H3 Receptors [scirp.org]
- 5. researchgate.net [researchgate.net]
- 6. Agonist-induced activation of histamine H3 receptor signals to extracellular signal-regulated kinases 1 and 2 through PKC-, PLD-, and EGFR-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Histamine H3-Receptor Signaling in Cardiac Sympathetic Nerves: Identification of a Novel MAPK-PLA2-COX-PGE2-EP3R Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. apexbt.com [apexbt.com]
- 10. Imetit dihydrobromide | Histamine H3 Receptor Agonists: Tocris Bioscience [rndsystems.com]
- 11. caymanchem.com [caymanchem.com]
- 12. axonmedchem.com [axonmedchem.com]
- 13. Page loading... [wap.guidechem.com]
- 14. animalcare.ubc.ca [animalcare.ubc.ca]
- 15. ltk.uzh.ch [ltk.uzh.ch]
- 16. uac.arizona.edu [uac.arizona.edu]
- 17. ichor.bio [ichor.bio]
Advanced Functional Assay Setup for Histamine H3 Receptor Agonists
Executive Summary & Strategic Scope
Target: Histamine H3 Receptor (H3R)
Class: G-protein Coupled Receptor (GPCR), Class A
Primary Coupling: G
The Histamine H3 receptor is a presynaptic autoreceptor and heteroreceptor primarily located in the CNS, regulating the release of histamine, acetylcholine, norepinephrine, and dopamine. For drug discovery professionals, H3R presents a unique pharmacological profile: it exhibits high constitutive activity , meaning the receptor spontaneously activates G-proteins even in the absence of a ligand.
Consequently, a robust functional assay must distinguish between Agonists (which further suppress cAMP), Neutral Antagonists (which block agonists but do not affect basal signaling), and Inverse Agonists (which suppress the constitutive activity, raising cAMP).
This guide details the industry-standard HTRF (Homogeneous Time-Resolved Fluorescence) cAMP Accumulation Assay , optimized for G
H3R Signaling & Assay Principle
The G Paradox
Unlike G
-
Basal State: Low cAMP.
-
Forskolin Stimulation: High cAMP (The "Window").
-
H3R Agonist + Forskolin: Reduced cAMP (Signal restoration).
Pathway Visualization
The following diagram illustrates the H3R signaling cascade and the specific intervention points for the assay.
Caption: H3R G
Core Protocol: HTRF cAMP Accumulation
Platform: Cisbio HTRF cAMP G
Critical Reagents & Preparation
| Component | Concentration / Notes | Purpose |
| Stimulation Buffer | HBSS + 5 mM HEPES + 0.1% BSA (Protease-free) | Physiological medium; BSA prevents ligand adsorption.[5] |
| IBMX | 0.5 mM (Final) | Pan-PDE inhibitor.[5] Prevents cAMP degradation to maintain signal window. |
| Forskolin | Titration Required (Typically 1–10 µM) | Stimulates Adenylyl Cyclase. Critical optimization step. |
| Reference Agonist | (R)-(-)- | High affinity H3R agonist (Kd ~ 0.5 nM). |
| Detection Reagents | Anti-cAMP-Cryptate (Donor) + cAMP-d2 (Acceptor) | FRET pair.[6] Signal is inversely proportional to cAMP. |
Expert Insight: The Forskolin Titration
Do not skip this step. The dynamic range of the assay depends entirely on the Forskolin concentration.
-
Too Low: The H3R agonist cannot inhibit what isn't there. Signal-to-Background (S/B) < 2.
-
Too High: The cyclase is saturated; H3R activation cannot overcome the massive production. EC50 shifts right.
-
Optimization: Run a Forskolin dose-response (0.1 µM to 100 µM) on your H3R cells. Select the concentration that yields 50-80% of maximal cAMP generation . This ensures the system is sensitive to inhibition.
Assay Workflow (384-Well Low Volume)
This protocol assumes a suspension cell format or adherent cells detached with non-enzymatic buffer (e.g., Versene).
Step 1: Cell Preparation
-
Harvest cells and resuspend in Stimulation Buffer containing 0.5 mM IBMX .
-
Adjust density to 2,000 – 4,000 cells/well (5 µL volume).
-
Note: Cell density must be optimized to ensure basal cAMP falls within the linear range of the standard curve.
Step 2: Compound Addition
-
Prepare 2X Agonist solution in Stimulation Buffer containing 2X Forskolin (e.g., if final Forskolin is 5 µM, prep at 10 µM).
-
Dispense 5 µL of Compound/Forskolin mix into the assay plate (White 384-well).
-
Add 5 µL of Cell suspension.
-
Total Volume: 10 µL.
Step 3: Incubation
-
Seal plate. Incubate for 30–45 minutes at Room Temperature (RT).
-
Why RT? 37°C can cause edge effects and rapid evaporation in low volumes.
Step 4: Detection (Lysis)
-
Add 5 µL of cAMP-d2 (Acceptor) in Lysis Buffer.
-
Add 5 µL of Anti-cAMP-Cryptate (Donor) in Lysis Buffer.
-
Note: The lysis buffer stops the reaction immediately.
Step 5: Reading
-
Incubate 1 hour at RT.
-
Read on an HTRF-compatible reader (e.g., EnVision, PHERAstar).
-
Excitation: 320-340 nm.
-
Emission: 615 nm (Donor) and 665 nm (Acceptor).
Assay Workflow Diagram
Caption: Step-by-step workflow for the HTRF cAMP inhibition assay.
Secondary Validation: [35S]GTP S Binding
While cAMP is ideal for screening, [35S]GTP
Protocol Highlights
-
Membrane Prep: Use CHO-H3R membranes (5–10 µ g/well ).
-
Assay Buffer: 20 mM HEPES (pH 7.4), 100 mM NaCl, 10 mM MgCl2, 3–10 µM GDP , 10 µg/mL Saponin.
-
Expert Note: GDP concentration is critical. It suppresses basal binding. H3R has high constitutive activity, so higher GDP (up to 100 µM) may be needed to reduce background and see agonist windows.
-
-
Tracer: 0.1 nM [35S]GTP
S.[7] -
Incubation: 60 min at 30°C.
-
Termination: Rapid filtration through GF/B filters (pre-soaked in water) using a cell harvester.
-
Read: Liquid Scintillation Counting.
Why use this? It definitively proves the compound acts directly on the receptor-G protein complex, ruling out off-target PDE inhibition or cyclase effects.
Data Analysis & Interpretation
Calculation of HTRF Ratio
The HTRF signal is a ratiometric measurement, which corrects for well-to-well quenching or volume errors.
Normalization (Delta F)
-
Negative Control: Buffer + Lysis Reagents (Background).
-
Standard Curve: Use a cAMP standard curve included in the kit to interpolate actual cAMP concentrations (nM).
Curve Fitting
Plot [Agonist] (log scale) vs. cAMP (nM) or HTRF Ratio . Fit using a 4-Parameter Logistic (4PL) non-linear regression:
-
Top: Signal with Forskolin only (0% Inhibition).
-
Bottom: Signal with Forskolin + Saturating Reference Agonist (100% Inhibition).
-
IC50: Concentration of agonist inhibiting cAMP response by 50%.
Interpreting Constitutive Activity
If testing antagonists/inverse agonists, run the assay without the reference agonist but with Forskolin.
-
Inverse Agonist: Increases cAMP above the Forskolin-only baseline (suppresses constitutive H3R braking).
-
Neutral Antagonist: No change in cAMP baseline; only blocks added agonists.
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Low Assay Window (S/B < 2) | Forskolin concentration non-optimal. | Perform Forskolin titration.[5][8] Aim for EC50-EC80 of cyclase stimulation. |
| High Variation (CV > 10%) | Pipetting errors or edge effects. | Use automated dispensers. Centrifuge plates (1000 rpm, 1 min) before reading to remove bubbles. |
| Right-shifted Potency | High receptor density (Ligand depletion). | Reduce cell number per well or receptor expression level (use inducible lines). |
| No Inhibition observed | IBMX missing. | Ensure IBMX is present to prevent cAMP degradation by PDEs. |
References
-
Lovenberg, T. W., et al. (1999).[4][9] Cloning and functional expression of the human histamine H3 receptor.[5] Molecular Pharmacology, 55(6), 1101-1107. Link
-
Wieland, K., et al. (2001).[4] Constitutive activity of histamine H3 receptors stably expressed in SK-N-MC cells: display of agonism and inverse agonism by H3 antagonists.[2][10] Journal of Pharmacology and Experimental Therapeutics, 299(3), 908-914. Link
-
Cisbio/Revvity. (2023). HTRF cAMP Gi Assay Protocol and Optimization Guide. Revvity Resources. Link
-
Strange, P. G. (2010). Use of the GTPgammaS ([35S]GTPgammaS and Eu-GTPgammaS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors. British Journal of Pharmacology, 161(5), 998–1011. Link
-
NIH Assay Guidance Manual. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). NCBI Bookshelf. Link
Sources
- 1. Histamine H3-Receptor Signaling in Cardiac Sympathetic Nerves: Identification of a Novel MAPK-PLA2-COX-PGE2-EP3R Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Constitutive activity of histamine h(3) receptors stably expressed in SK-N-MC cells: display of agonism and inverse agonism by H(3) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. resources.revvity.com [resources.revvity.com]
- 6. Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay [moleculardevices.com]
- 7. Protean agonism at histamine H3 receptors in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Histamine H3 receptors mediate inhibition of noradrenaline release from intestinal sympathetic nerves - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Generation and characterization of highly constitutive active histamine H3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
improving aqueous solubility of 4-[2-(1H-Imidazol-4-yl)ethyl]piperidine
The following technical guide addresses the solubility, stability, and formulation of 4-[2-(1H-Imidazol-4-yl)ethyl]piperidine , commonly known in research as Imetit (specifically the dihydrobromide or dihydrochloride salt).
Topic: Improving Aqueous Solubility & Preventing Precipitation in Physiological Buffers Audience: Medicinal Chemists, Pharmacologists, and In Vivo Researchers[1]
Executive Summary & Molecule Profile
The Core Challenge: Imetit contains two ionizable nitrogen centers: a highly basic piperidine (pKa ~11.0) and a weakly basic imidazole (pKa ~6.9). While the commercial dihydrobromide salt is highly water-soluble (>30 mg/mL), it frequently precipitates when diluted into physiological buffers (pH 7.[1]4) or culture media. This occurs because the imidazole moiety deprotonates at neutral pH, significantly increasing lipophilicity.
Physicochemical Snapshot
| Property | Value | Implication for Solubility |
| Common Name | Imetit (Dihydrobromide) | Standard commercial form.[1][2] |
| MW | 332.1 g/mol (Salt) | Use salt MW for molarity calculations. |
| Solubility (Water) | ~50 mg/mL (150 mM) | Excellent, but solution will be acidic (pH < 5). |
| Solubility (DMSO) | ~40 mg/mL | Good for stock solutions. |
| Solubility (PBS pH 7.4) | < 1 mg/mL (Risk Zone) | High risk of "crashing out" upon dilution. |
| pKa 1 (Piperidine) | ~11.0 | Protonated (+) at pH 7.4. |
| pKa 2 (Imidazole) | ~6.9 | ~75% Neutral (0) at pH 7.4 (Lipophilic). |
Troubleshooting Workflow (Interactive Guide)
DIAGRAM 1: Solubility Decision Matrix
Use this flowchart to determine the correct solvent system based on your experimental constraints.
Caption: Decision tree for selecting the optimal solvent system based on concentration requirements and pH constraints.
Detailed Protocols & Methodologies
Protocol A: Preparing Stable Stock Solutions
Issue: Users often try to dissolve the free base in water (fails) or store aqueous salt solutions too long (hydrolysis risk). Best Practice:
-
Select the Salt: Ensure you are using Imetit Dihydrobromide or Dihydrochloride. Do not use the free base.
-
Solvent: Sterile water or DMSO.
-
Storage: Aliquot immediately. Do not subject to >2 freeze-thaw cycles.[1]
Protocol B: Preventing "Crash Out" in Physiological Buffers
Issue: You dilute your 100 mM DMSO stock 1:1000 into PBS (pH 7.4), and the solution turns cloudy. Mechanism: At pH 7.4, the imidazole ring (pKa ~6.9) loses its proton. The molecule becomes less polar. If the concentration exceeds the thermodynamic solubility of this semi-neutral species, it precipitates.
Solution: The Cyclodextrin Shield Hydroxypropyl-β-cyclodextrin (HP-β-CD) encapsulates the lipophilic imidazole moiety, shielding it from the aqueous environment while maintaining solubility at neutral pH.[1]
Step-by-Step Formulation (for In Vivo/High Conc.):
-
Prepare Vehicle: Dissolve 20% (w/v) HP-β-CD in 0.9% Saline. Filter sterilize (0.22 µm).
-
Weigh Imetit: Weigh the required amount of Imetit Dihydrobromide.
-
Dissolve: Add the 20% HP-β-CD vehicle directly to the solid Imetit.
-
Vortex/Sonicate: Vortex for 30 seconds. The solution should be clear.
-
pH Adjustment (Optional): If injection pain is a concern, carefully adjust pH to ~6.0–6.5 using dilute NaOH. Do not exceed pH 7.0 without verifying clarity.
Protocol C: In Vivo Administration (Dosing Guide)
For animal studies (mice/rats), solubility limits dose volume.
| Target Dose (mg/kg) | Mouse Weight | Inj.[4] Volume | Required Conc. | Recommended Vehicle |
| 1 mg/kg | 25 g | 100 µL | 0.25 mg/mL | Saline (0.9% NaCl) |
| 10 mg/kg | 25 g | 100 µL | 2.5 mg/mL | Saline (check pH) or 20% HP-β-CD |
| 50 mg/kg | 25 g | 100 µL | 12.5 mg/mL | MUST use 20-30% HP-β-CD |
Mechanism of Solubility Failure
Understanding the protonation state is critical for troubleshooting.
DIAGRAM 2: pH-Dependent Protonation States
Visualizing why pH 7.4 is the "Danger Zone" for Imetit.
Caption: Transition from highly soluble dicationic state (pH 4) to poorly soluble monocationic state (pH 7.4).
Frequently Asked Questions (FAQ)
Q1: Can I use Tween-80 or DMSO for in vivo studies?
-
Recommendation: Avoid Tween-80 if possible.[1]
-
Reasoning: Tween-80 can trigger non-specific histamine release in some models, which confounds data when studying Histamine H3/H4 agonists [1].[1] DMSO is acceptable up to 5-10% v/v, but high concentrations cause local tissue damage.[1] Cyclodextrins (HP-β-CD) are biologically inert and superior for this molecule.[1]
Q2: My solution is clear, but crystals form after 1 hour on the bench. Why?
-
Diagnosis: You likely created a supersaturated solution. This is common when diluting DMSO stocks into PBS.
-
Fix: Use the "Pre-dissolve in Vehicle" method (Protocol B) rather than "DMSO Dilution." Dissolving the solid directly into the final vehicle (saline or CD) ensures you are at thermodynamic equilibrium, not a metastable state.
Q3: What is the conversion factor for the salt?
-
Imetit Dihydrobromide MW: ~332.1 g/mol .[2]
-
Imetit Free Base MW: ~170.2 g/mol .
-
Correction: 1 mg of salt
0.51 mg of active free base. Ensure your dose calculations account for this significant difference.
References
-
Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers.[5][6][7] Advanced Drug Delivery Reviews, 59(7), 645-666.[1] (General reference for HP-β-CD protocols).
-
Garbarg, M., et al. (1992).[8] S-[2-(4-imidazolyl)ethyl]isothiourea, a highly specific and potent histamine H3 receptor agonist.[1] Journal of Pharmacology and Experimental Therapeutics, 263(1), 304-310.[1] (Primary source for in vivo dosing vehicles).
Sources
- 1. anale-chimie.univ-ovidius.ro [anale-chimie.univ-ovidius.ro]
- 2. Imetit (hydrobromide) | CAS 32385-58-3 | Cayman Chemical | Biomol.com [biomol.com]
- 3. Imetit dihydrobromide | Histamine H3 Receptors | Tocris Bioscience [tocris.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. chemicaljournals.com [chemicaljournals.com]
- 7. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. axonmedchem.com [axonmedchem.com]
troubleshooting variable results with 4-[2-(1H-Imidazol-4-yl)ethyl]piperidine in vivo
Executive Summary: The Dual-Nature of Imetit
You are likely experiencing variability because Imetit (VUF 8325) is not just a Histamine H3 receptor agonist; it is a potent, high-affinity agonist for both H3 (
In vivo variability with Imetit usually stems from three sources:
-
Loss of Selectivity: At doses >5-10 mg/kg, you are likely activating peripheral H4 receptors (immune modulation), confounding CNS readouts.
-
Circadian Baselines: Histamine is the primary "wakefulness" neurotransmitter. H3 agonism (which lowers histamine) produces vastly different behavioral effect sizes depending on whether you test during the light (rest) or dark (active) phase.
-
Formulation Instability: The dihydrobromide salt is hygroscopic and pH-sensitive.
This guide addresses these issues directly.
Part 1: Formulation & Stability (Chemistry Layer)
Q: My stock solution is clear, but I see precipitation when mixing with physiological saline. Why?
A: This is likely a pH or "salting out" issue common with the dihydrobromide salt form. Imetit is typically supplied as Imetit Dihydrobromide .[1][2][3][4] It is highly soluble in water (up to 100 mM) but less soluble in high-salt buffers like PBS if the pH drifts.
-
The Fix: Dissolve the master stock in deionized water first. Dilute into saline only immediately before injection.
-
Vehicle Selection: 0.9% Saline is standard. Avoid DMSO if possible, as it can induce independent behavioral effects (e.g., nociception changes) that mask H3-mediated analgesia.
-
pH Check: Ensure your final solution pH is near 7.4. If the pH is too basic (>8.0), the free base may precipitate.
Table 1: Solubility & Formulation Data
| Parameter | Specification | Notes |
| Molecular Weight | 332.06 g/mol | Based on Dihydrobromide salt |
| Water Solubility | ~33 mg/mL (100 mM) | Excellent |
| PBS Solubility | ~5 mg/mL | Lower than water; prep fresh |
| Stability | Hygroscopic solid | Store desiccated at -20°C |
| Preferred Vehicle | 0.9% Saline | For i.p., s.c., or p.o. |
Part 2: Dosing & Pharmacokinetics (Biology Layer)
Q: I see effects at 1 mg/kg, but they disappear or invert at 10 mg/kg. Is this a bell-shaped curve?
A: Yes, but it is likely driven by receptor selectivity loss .
At low doses (1-3 mg/kg), Imetit is highly selective for the CNS H3 receptor (presynaptic inhibition). As you approach 10 mg/kg, you saturate H3 and begin activating H4 receptors (expressed on mast cells, eosinophils, and T-cells) and potentially 5-HT3 receptors (
-
H3 Mechanism: Presynaptic autoreceptor activation
Reduced Histamine release Sedation/Anxiolysis. -
H4 Mechanism: Peripheral immune activation
Pruritus (itching)/Inflammation Confounding behavioral agitation.
Experimental Protocol: Determining the Optimal Window
-
Dose Range: Test 1.0, 3.0, and 10.0 mg/kg (s.c. or p.o.).
-
Antagonist Validation (Crucial): You must validate that your effect is H3-mediated.
-
Pre-treat one group with Thioperamide (H3/H4 antagonist) or Ciproxifan (H3 selective).
-
If Thioperamide blocks the effect, it is Histamine-mediated.[5]
-
If the effect persists, you are hitting off-targets (e.g.,
-adrenergic).
-
Q: What is the Tmax for behavioral studies? A: Imetit crosses the blood-brain barrier rapidly.
-
Onset: ~15-30 minutes post-injection (i.p./s.c.).
-
Peak Effect: 1 to 4 hours.
-
Duration: Reductions in cortical tele-methylhistamine (a marker of histamine turnover) can last up to 6 hours.[6]
Part 3: Physiological Context (The "Hidden" Variable)
Q: My results fluctuate between morning and afternoon cohorts. Is the drug unstable?
A: The drug is stable; your baseline is moving. Histamine levels follow a strict circadian rhythm (High = Active/Dark phase; Low = Rest/Light phase).
-
Scenario A (Light Phase/Rest): Endogenous histamine is already low. An H3 agonist (which lowers histamine further) may show a "floor effect" (minimal behavioral change).
-
Scenario B (Dark Phase/Active): Endogenous histamine is high. H3 agonism causes a massive drop in histamine release, resulting in a robust behavioral signal.
Recommendation: Standardize testing time relative to the light cycle (e.g., ZT4-ZT6).
Part 4: Visualizing the Mechanism
The following diagram illustrates the signal transduction pathway of Imetit and where the "variable results" (H4 cross-talk) originate.
Caption: Imetit signaling pathways. Note the H4R "leak" at higher concentrations, which triggers immune/pruritic responses that can mask CNS behavioral data.
Part 5: Troubleshooting Workflow
Use this logic flow to isolate the source of your variability.
Caption: Step-by-step logic to diagnose the root cause of experimental inconsistency with Imetit.
References
-
Garbarg, M., et al. (1992). "S-[2-(4-imidazolyl)ethyl]isothiourea, a highly specific and potent histamine H3 receptor agonist."[1][7] Journal of Pharmacology and Experimental Therapeutics. 263(1), 304-310.[1][7]
-
Liu, C., et al. (2001). "Cloning and pharmacological characterization of a fourth histamine receptor (H4) expressed in bone marrow."[1] Molecular Pharmacology. 59(3), 420-426.[1]
-
Takahashi, K., et al. (2002). "Imetit, a histamine H3 receptor agonist, alleviates d-amphetamine-induced hyperactivity in rats." European Journal of Pharmacology.
-
Tocris Bioscience. "Imetit dihydrobromide Product Information."
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Imetit dihydrobromide | Histamine H3 Receptor Agonists: Tocris Bioscience [rndsystems.com]
- 3. Imetit dihydrobromide | Histamine H3 Receptors | Tocris Bioscience [tocris.com]
- 4. Imetit dihydrobromide | CAS 32385-58-3 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 5. dspace.ceu.es [dspace.ceu.es]
- 6. S-[2-(4-imidazolyl)ethyl]isothiourea, a highly specific and potent histamine H3 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
minimizing off-target effects of 4-[2-(1H-Imidazol-4-yl)ethyl]piperidine
Compound: 4-[2-(1H-Imidazol-4-yl)ethyl]piperidine (Imetit)
Welcome to the Technical Support Center
Current Status: Operational Subject: Imetit (H3 Receptor Agonist) Advisory Level: HIGH (Significant off-target risks at >100 nM)
This guide addresses the specific pharmacological challenges of using Imetit , a potent histamine H3 receptor agonist. While Imetit is a standard tool compound, it possesses a "danger zone" of concentration where it activates Histamine H4 receptors and 5-HT3 receptors, leading to false-positive data in neuroinflammation and cardiovascular studies.
Module 1: The Selectivity Crisis (H3 vs. H4 vs. 5-HT3)
The Core Problem
Imetit is often cited as an H3 agonist, but its selectivity window is dangerously narrow. It acts as a high-affinity agonist at the H3 receptor (
Technical Insight: If you observe "H3-mediated" effects that are pro-inflammatory or involve rapid depolarization of sensory neurons, you are likely observing H4 or 5-HT3 off-target activity, not H3.
Quantitative Selectivity Profile
Data compiled from human recombinant receptor assays.
| Target Receptor | Affinity ( | Functional Effect | The Risk |
| Histamine H3 | 0.1 – 0.3 nM | Full Agonist | Intended Target |
| Histamine H4 | 2.7 – 6.0 nM | Full Agonist | High: Chemotaxis, immune modulation often mistaken for H3 effects. |
| Serotonin 5-HT3 | ~240 nM | Agonist/Modulator | Moderate: Cardiovascular changes, gut motility, fast synaptic transmission. |
| Alpha-2 Adrenergic | > 1000 nM | Weak Antagonist | Low: Only relevant at massive systemic doses. |
Visualization: The Concentration Safety Window
The following diagram illustrates the "Safe Operating Area" for Imetit. Note how the H4 activation threshold overlaps with the upper end of H3 saturation.
Figure 1: Imetit Selectivity Window. Green indicates the safe experimental range. Yellow and Red indicate concentrations where off-target effects dominate.
Module 2: Chemical Integrity & Handling
The Isothiourea Instability
Unlike histamine (an amine), Imetit contains an isothiourea moiety. This functional group is chemically distinct and introduces specific stability risks that researchers often overlook.
Troubleshooting Chemical Breakdown:
-
Issue: "My stock solution turned yellow/cloudy."
-
Cause: Hydrolysis of the isothiourea group. This occurs rapidly in basic pH or if the stock is stored in water rather than DMSO.
-
Consequence: Loss of potency and generation of breakdown products that may be cytotoxic.
Preparation Protocol: The "Dry-Ice" Standard
-
Solvent Choice: Dissolve Imetit dihydrobromide in DMSO (Dimethyl sulfoxide) to create a 10 mM - 100 mM master stock. Avoid water for long-term storage.
-
Aliquot Strategy: Do not freeze-thaw. Aliquot into single-use light-protective vials.
-
Storage: Store at -20°C.
-
Working Solution: Dilute into aqueous buffer (PBS/HBSS) immediately before use.
-
Critical Step: Ensure the final buffer pH is neutral (7.2–7.4). The imidazole ring protonation state is pH-sensitive (
), and drastic pH shifts alter receptor binding affinity.
-
Module 3: Experimental Validation Protocols
To prove your observed effect is H3-mediated and not H4/5-HT3, you must use the "Antagonist Checkmate" method. Relying on Thioperamide alone is insufficient because Thioperamide blocks both H3 and H4 receptors.
Protocol: Pharmacological Isolation
Objective: Distinguish H3-mediated inhibition from H4-mediated inflammation/chemotaxis.
Step 1: Establish Baseline
Step 2: The H3 Blockade (Proof of Concept)
-
Apply Ciproxifan (100 nM) or Clobenpropit (100 nM) prior to Imetit.
-
Result: If the effect disappears, it is likely H3-mediated.
Step 3: The H4 Exclusion (The Critical Control)
-
Apply JNJ 7777120 (100 nM - Selective H4 Antagonist) prior to Imetit.
-
Result:
-
If the effect persists , the effect is H3-mediated (Success).
-
If the effect disappears , the effect was H4-mediated (False Positive).
-
Validation Logic Flowchart
Figure 2: Decision tree for validating Imetit data. Use this workflow to rule out H4 interference.
Troubleshooting & FAQs
Q: I am seeing a biphasic dose-response curve (inhibition at low doses, excitation at high doses). What is happening? A: This is a classic sign of receptor crosstalk. The low-dose inhibition (<10 nM) is likely the H3 receptor (Gi/o coupled). The high-dose excitation (>100 nM) is likely the recruitment of H4 (chemotactic/calcium mobilization) or 5-HT3 (ion channel) receptors. Solution: Cap your concentration at 50 nM.
Q: Can I use Thioperamide as my primary control antagonist? A: No. Thioperamide is a dual H3/H4 antagonist (and actually an inverse agonist at H4). If Thioperamide blocks your effect, you still do not know if you are studying H3 or H4. You must use JNJ 7777120 to rule out H4.
Q: My in vivo rats are showing cardiovascular drops at 5 mg/kg. Is this H3-mediated? A: Unlikely. Studies have shown that cardiovascular effects of Imetit at high doses are often mediated by 5-HT3 receptors or adrenergic mechanisms, not H3. H3 receptors generally have little effect on basal blood pressure.[3]
Q: Is Imetit stable in cell culture media? A: For short durations (hours), yes. However, the isothiourea bond is susceptible to hydrolysis over days. Always add fresh compound daily for chronic treatments.
References
-
Garbarg, M., et al. (1992). "S-[2-(4-imidazolyl)ethyl]isothiourea, a highly specific and potent histamine H3 receptor agonist."[4] Journal of Pharmacology and Experimental Therapeutics.
-
Liu, C., et al. (2001).[4] "Cloning and pharmacological characterization of a fourth histamine receptor (H4) expressed in bone marrow." Molecular Pharmacology.
-
Coruzzi, G., et al. (1995). "Cardiovascular effects of selective agonists and antagonists of histamine H3 receptors in the anaesthetized rat." Naunyn-Schmiedeberg's Archives of Pharmacology.
-
Leurs, R., et al. (1995). "Evaluation of the receptor selectivity of the H3 receptor antagonists, iodophenpropit and thioperamide: an interaction with the 5-HT3 receptor revealed."[5] British Journal of Pharmacology.[4]
-
Lim, H.D., et al. (2005). "Pharmacological characterization of the new histamine H4 receptor agonist VUF 8430." British Journal of Pharmacology.[4] (Demonstrates the overlap of H3/H4 ligands).
Sources
- 1. Modulatory effect of imetit, a histamine H3 receptor agonist, on C-fibers, cholinergic fibers and mast cells in rabbit lungs in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of histamine H3 receptor selective agonist imetit on cough and symptoms of allergic rhinitis in animal model of upper airway cough syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cardiovascular effects of selective agonists and antagonists of histamine H3 receptors in the anaesthetized rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. resources.tocris.com [resources.tocris.com]
- 5. Evaluation of the receptor selectivity of the H3 receptor antagonists, iodophenpropit and thioperamide: an interaction with the 5-HT3 receptor revealed - PubMed [pubmed.ncbi.nlm.nih.gov]
handling hygroscopic nature of 4-[2-(1H-Imidazol-4-yl)ethyl]piperidine salts
[1][2]
Topic: 4-[2-(1H-Imidazol-4-yl)ethyl]piperidine Salts Classification: Hygroscopic Organic Amine Salts Primary Risk: Stoichiometric Error due to Rapid Moisture Uptake[1][2]
Module 1: The Science of Hygroscopicity
Q: Why does this specific compound turn into a "goo" or sticky solid so quickly?
A: This behavior is driven by the thermodynamics of the crystal lattice.[1][2]
The compound contains two basic nitrogen centers: the secondary amine of the piperidine and the imidazole ring.[1][2] These are typically protonated to form a dihydro-salt (e.g.,
-
High Lattice Energy vs. Hydration Energy: The ionic interactions between the small, charge-dense halide ions and the protonated nitrogens are strong, but the hydration energy of these ions is even higher.[1][2]
-
Mechanism: When exposed to ambient humidity, water molecules aggressively insert themselves into the crystal lattice to coordinate with the halide anions and the protonated ammonium/imidazolium centers.[1][2] This disrupts the crystal structure, lowering the melting point and causing deliquescence (dissolving in absorbed water).[1][2]
Q: Does this moisture degrade the molecule chemically?
A: Generally, no .[1][2] Unlike esters or anhydrides, the piperidine and imidazole rings are chemically stable against hydrolysis at neutral pH.[1][2]
Module 2: Storage & Handling Protocols
Protocol 1: The "Golden Rule" of Storage
-
Long-Term: Store at -20°C or -80°C .
-
Container: Tightly sealed glass vial with a Teflon-lined cap. Parafilm is insufficient for long-term protection against moisture permeation.[1][2]
-
Desiccant: The vial should be placed inside a secondary container (e.g., a screw-top jar) containing active desiccant packets (Silica Gel or
).
Protocol 2: The Equillibration Step (Critical)
Issue: Users often take a cold vial and open it immediately. Consequence: Condensation forms instantly on the cold powder, ruining the entire batch.[1][2] Procedure:
-
Remove the secondary container from the freezer.
-
Place it on the benchtop.
-
WAIT 45–60 minutes until the container reaches room temperature.
-
Only then open the secondary and primary vials.
Module 3: Weighing & Solubilization
Q: How do I weigh this without it changing mass on the balance?
A: Do not use a spatula to transfer powder to an open weigh boat. The mass will increase typically by 0.1–0.5% per minute depending on humidity.[1][2] Use the Difference Method .
Step-by-Step: The Difference Method
-
Tare the balance to zero.
-
Place the entire capped vial of source material on the balance. Record Mass A.
-
Remove the vial, take it to your hood/bench, and quickly transfer an estimated amount into your destination tube (containing solvent).[1][2]
-
Recap the source vial immediately.
-
Place the source vial back on the balance. Record Mass B.
-
Calculate:
.
Q: How do I correct for water already in the solid?
A: You must check the Certificate of Analysis (CoA) for the specific batch.[1][2] Look for:
-
Water Content (Karl Fischer): e.g., "Water Content: 4.5%"[1]
-
Elemental Analysis: If the formula is listed as
, you must use the Hydrated Molecular Weight for your molarity calculations.ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
Correction Table:
| Data Source | Calculation Adjustment |
| Anhydrous MW (CoA) | |
| Hydrated MW (CoA) | |
| Water Content % (KF) |
Module 4: Visualization of Workflows
Figure 1: Handling & Solubilization Logic
This diagram illustrates the decision-making process for handling hygroscopic salts to ensure stoichiometric accuracy.
Caption: Decision tree for handling hygroscopic imidazole-piperidine salts to prevent dosing errors.
Module 5: Troubleshooting & FAQs
Q: My stock solution has a precipitate after freezing. What happened?
A: This is likely "salting out" due to the high ionic strength of the
-
Fix: Vortex the solution vigorously at room temperature. If it does not redissolve, warm it to 37°C for 5 minutes.
-
Prevention: Store stock solutions at concentrations
. Higher concentrations (e.g., 100 mM) are more prone to precipitation upon freezing.[2]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
Q: Can I use DMSO instead of water?
A: Yes, but be careful.
-
Pros: DMSO prevents microbial growth and hydrolytic degradation.[1][2]
-
Cons: DMSO is also hygroscopic.[1][2] If your DMSO is "wet," it will not dry the salt.[1][2]
-
Recommendation: For biological assays, water or PBS is preferred for this specific compound class because they are highly water-soluble (
).[2] Use DMSO only if you require a highly concentrated stock (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> ) for libraries.
Q: The powder stuck to the weighing paper and looks like oil. Can I still use it?
A: No. If it has turned to oil on the paper, you cannot determine the mass of the drug vs. the mass of the water.[1][2]
-
Recovery: Wash the weighing paper with a known volume of solvent (e.g., 1 mL water) into a tube.[1][2] You now have a solution of unknown concentration.[1][2] You must quantify it using UV-Vis spectrophotometry (using the imidazole absorbance, though weak, or HPLC) to determine the actual concentration before use.[1][2]
References
resolving precipitation of Imetit in phosphate buffered saline
Technical Support Center: Imetit Formulation
Welcome to the technical support center for Imetit. This guide is designed for researchers, scientists, and drug development professionals to address a common challenge encountered during experimental work: the precipitation of Imetit in phosphate-buffered saline (PBS). As a Senior Application Scientist, my goal is to provide you with not just solutions, but also the underlying scientific principles to empower your research. This document offers a series of frequently asked questions (FAQs) for foundational knowledge and a comprehensive troubleshooting guide with detailed protocols to resolve solubility issues effectively.
Frequently Asked Questions (FAQs)
This section addresses the most common questions our team receives regarding Imetit's behavior in aqueous buffers.
Q1: I dissolved my Imetit stock in PBS (pH 7.4) and it immediately turned cloudy. What is happening?
A1: You are likely observing the precipitation of Imetit due to its chemical nature. Imetit is a synthetic organic molecule with an imidazole group, making it a weakly basic compound.[1][2] Like many weakly basic drugs, its solubility in water is highly dependent on pH.[3][4] In standard PBS with a pH of approximately 7.4, Imetit is predominantly in its less soluble, non-ionized (free base) form. When you introduce a concentrated stock solution (often prepared in an acidic buffer or an organic solvent like DMSO) into the neutral pH of PBS, the drug's solubility limit is exceeded, causing it to "crash out" or precipitate.[3]
Q2: What is "solvent shock" and how does it relate to Imetit precipitation?
A2: "Solvent shock" is a classic precipitation phenomenon that occurs when a solution of a compound in a good solvent (e.g., DMSO or an acidic solution) is rapidly diluted into a poor solvent (e.g., PBS at pH 7.4 for Imetit).[3] The solvent environment around the Imetit molecules changes so abruptly that they don't have time to properly disperse and instead aggregate and precipitate. This is a common issue when the final concentration of the drug is higher than its thermodynamic solubility in the final buffer system.
Q3: What are the primary factors that influence Imetit's solubility in my experiments?
A3: Several factors are critical to maintaining Imetit solubility. Understanding these will allow you to proactively design your experiments to avoid precipitation:
-
pH: This is the most critical factor. As a weak base, Imetit is significantly more soluble in acidic conditions where it becomes protonated (ionized).[4][5]
-
Concentration: Every compound has a finite solubility limit in a given solvent system. Exceeding this limit in your final PBS solution will inevitably lead to precipitation.[3]
-
Co-solvents: The presence of a small percentage of an organic co-solvent, such as DMSO or ethanol, can help maintain the solubility of hydrophobic compounds in aqueous buffers.[3][6]
-
Temperature: Solubility is often temperature-dependent. A decrease in temperature, such as moving a solution from room temperature to 4°C for storage, can reduce solubility and cause precipitation over time.[3]
-
Buffer Composition: While less common, the specific salts in a buffer can sometimes influence drug solubility.[7][8] For most applications with Imetit, the phosphate ions in PBS are not a primary concern unless divalent cations are also present, which can cause phosphate precipitation.[9]
Q4: Can I store Imetit solutions in PBS?
A4: It is generally not recommended to store Imetit in standard PBS (pH 7.4) for extended periods, especially at higher concentrations, due to the risk of precipitation over time.[4] If you must prepare solutions in advance, it is best to use a pH-adjusted buffer (see protocols below) and store it for the shortest time possible. For long-term storage, preparing aliquots of a stock solution in a suitable solvent (like DMSO or a buffered acidic solution) and storing them at -20°C or -80°C is the most reliable method.
Troubleshooting Guide: Resolving Imetit Precipitation
If you are currently facing precipitation issues, this guide provides a systematic approach to diagnose and solve the problem. Follow the workflow to identify the likely cause and implement the appropriate solution.
Visual Troubleshooting Workflow
The following diagram outlines the decision-making process for troubleshooting Imetit precipitation.
Caption: Decision workflow for troubleshooting Imetit precipitation.
Quantitative Data Summary
The solubility of weakly basic compounds like Imetit is dramatically influenced by pH. While specific data for Imetit's solubility at various pH levels is not readily published, the following table illustrates the expected trend for a typical weakly basic drug.
| Buffer pH | Relative Solubility | Rationale |
| 4.0 | High | The compound is fully protonated (ionized), maximizing its interaction with polar water molecules.[4] |
| 6.0 | Moderate to High | The compound is mostly protonated, maintaining good solubility. |
| 7.4 | Low | The compound is primarily in its neutral, non-ionized form, which is significantly less soluble in aqueous solutions.[3] |
| 8.0 | Very Low | The equilibrium is further shifted to the non-ionized form, decreasing solubility even more. |
Experimental Protocols
Here are detailed, step-by-step methodologies to prepare Imetit solutions and avoid precipitation.
Protocol 1: Preparation of pH-Modified PBS for Enhanced Imetit Solubility
This is the most effective method for increasing the aqueous solubility of Imetit.
Objective: To prepare a PBS solution with a lower pH to enhance the solubility of Imetit.
Materials:
-
Standard PBS components (e.g., NaCl, KCl, Na₂HPO₄, KH₂PO₄) or pre-made PBS buffer
-
Deionized water
-
1 M Hydrochloric Acid (HCl)
-
Calibrated pH meter
-
Imetit (dihydrochloride or dihydrobromide salt)
Procedure:
-
Prepare 1x PBS solution according to your standard laboratory protocol. For example, to prepare 1 L, dissolve 8 g of NaCl, 0.2 g of KCl, 1.44 g of Na₂HPO₄, and 0.24 g of KH₂PO₄ in 800 mL of deionized water.[9]
-
Place the PBS solution on a magnetic stir plate.
-
Immerse the calibrated pH meter probe into the solution.
-
Slowly add 1 M HCl dropwise while monitoring the pH. Continue adding acid until the desired pH (e.g., 5.0 - 6.0) is reached and stable.
-
Adjust the final volume to 1 L with deionized water.
-
The pH-adjusted PBS is now ready. Dissolve the Imetit directly into this buffer or dilute your stock solution into it.
-
Validation: After dissolving Imetit, visually inspect the solution for any cloudiness or precipitate. The solution should remain clear.
Protocol 2: Preparing Imetit Solutions Using a Co-Solvent (DMSO)
This method is useful when pH modification is not possible, but your experimental system must be tolerant to the co-solvent.
Objective: To use a minimal amount of an organic co-solvent to maintain Imetit in solution.
Materials:
-
Imetit (dihydrochloride or dihydrobromide salt)
-
Dimethyl sulfoxide (DMSO), anhydrous or molecular biology grade
-
Standard PBS (pH 7.4)
-
Vortex mixer
Procedure:
-
Prepare a concentrated stock solution of Imetit in 100% DMSO. For example, dissolve 10 mg of Imetit in 1 mL of DMSO to create a 10 mg/mL stock. Ensure it is fully dissolved.
-
To prepare your final working solution, perform a serial dilution. Crucially, the final concentration of DMSO in your PBS should be kept to a minimum, typically below 1% and often below 0.1%, to avoid off-target effects in biological assays.
-
Best Practice for Dilution (to avoid "solvent shock"): a. Vigorously vortex the tube containing your final volume of PBS. b. While it is still vortexing, add the small volume of your DMSO stock solution dropwise directly into the vortex. c. Continue vortexing for another 10-15 seconds to ensure rapid and complete mixing.
-
Validation: The final solution should be clear. If precipitation occurs, you may need to lower the final Imetit concentration or combine this method with a slight reduction in PBS pH.
References
-
Hilaris Publisher. (2024, May 29). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. J Formul Sci Bioavailab. [Link]
-
PharmaTutor. Formulation Tactics for the Delivery of Poorly Soluble Drugs. [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. imetit | Ligand page. [Link]
-
ResearchGate. (2025, July 8). (PDF) Formulation strategies for poorly soluble drugs. [Link]
-
World Pharma Today. (2025, October 17). Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]
-
MDPI. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. [Link]
-
Grokipedia. Imetit. [Link]
-
PubChem. 2-(1H-Imidazol-5-yl)ethyl carbamimidothioate. [Link]
-
Wikipedia. Imetit. [Link]
-
YouTube. (2018, March 5). What causes drug precipitation?. [Link]
-
PubMed. Critical Strategies for Drug Precipitation Inhibition: A Review with the Focus on Poorly Soluble Drugs. [Link]
-
Chulalongkorn University. (2021, January 1). Polymer as precipitation inhibitor of weak base drug: An update and brief review. [Link]
-
ResearchGate. (2024, July 23). Doxorubicin hydrochloride precipitation problem in PBS. [Link]
-
ResearchGate. (2025, September 21). (PDF) Physiological Buffer Effects in Drug Supersaturation - A Mechanistic Study of Hydroxypropyl Cellulose as Precipitation Inhibitor. [Link]
-
ResearchGate. (2016, February 7). What is the main cause of drug precipitation after preparation of nanoparticles and how to avoid it?. [Link]
-
Wikipedia. Phosphate-buffered saline. [Link]
-
Journal of Drug Delivery and Therapeutics. (2022, December 15). Formulation and Evaluation of Orodispersible Tablet of Cimetidine by Solid Dispersion Method to enhance the solubility. [Link]
-
Inxight Drugs. Imetit. [Link]
-
ResearchGate. Comparison of the binding poses between histamine and imetit for H4R a.... [Link]
-
SpringerLink. Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride. [Link]
-
ResearchGate. Saturated Solubility of the Model Antihistamine Drugs in a Range of.... [Link]
-
PubMed. (2016, June 15). Histamine H3 Receptor Agonist Imetit Attenuated Isoproterenol Induced Renin Angiotensin System and Sympathetic Nervous System Overactivity in Myocardial Infarction of Rats. [Link]
-
PubMed. (2001, October 15). Pharmacological Analysis of Immepip and Imetit Homologues. Further Evidence for Histamine H(3) Receptor Heterogeneity?. [Link]
-
PubMed. (1993, November). Nordimaprit, homodimaprit, clobenpropit and imetit: affinities for H3 binding sites and potencies in a functional H3 receptor model. [Link]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. 2-(1H-Imidazol-5-yl)ethyl carbamimidothioate | C6H10N4S | CID 3692 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. d-nb.info [d-nb.info]
- 9. Phosphate-buffered saline - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Selectivity Profile of Imidazole-Based Piperidines at the Histamine H4 Receptor
The distinction between an ethyl and a methyl linker, as is the difference between the requested compound and Immepip, can dramatically alter the pharmacological profile of a ligand. This guide will delve into the experimental techniques used to quantify these differences, offering a robust framework for evaluating novel chemical entities.
The Significance of H4 Receptor Selectivity
The histamine H4 receptor is the most recently identified member of the histamine receptor family and is primarily expressed on cells of hematopoietic origin, such as mast cells, eosinophils, and T-cells.[5] This expression pattern implicates the H4R as a key player in inflammatory and immune responses.[5] Consequently, selective H4R ligands are of significant therapeutic interest for treating conditions like asthma, allergic rhinitis, and autoimmune disorders.[6]
However, the H4 receptor shares a significant degree of structural homology with the H3 receptor (approximately 40%), which is predominantly expressed in the central nervous system and regulates neurotransmitter release.[7] This homology often leads to cross-reactivity of ligands, making the determination of a precise selectivity profile a critical step in drug discovery to minimize off-target effects.
Quantifying Selectivity: A Data-Driven Comparison
To objectively compare a compound's activity across different receptor subtypes, two primary types of in vitro assays are employed: radioligand binding assays and functional assays.
Binding Affinity (Ki) : This value represents the concentration of a ligand required to occupy 50% of the receptors in a competitive binding assay. A lower Ki value indicates a higher binding affinity.
Functional Potency (EC50/IC50) : This value measures the concentration of a ligand required to elicit a half-maximal response (for agonists) or inhibit a response by 50% (for antagonists) in a functional assay.
The following table presents a summary of the selectivity profile for our case compound, Immepip, across the four human histamine receptor subtypes.
| Receptor Subtype | Binding Affinity (pKi) | Functional Activity | Reference Compound |
| Histamine H4 Receptor | < 6.0 | Low potency agonist | 4-Methylhistamine (potent H4 agonist)[6] |
| Histamine H3 Receptor | 8.9 | Potent agonist (pEC50 = 8.1) | Histamine |
| Histamine H2 Receptor | < 5.0 | No significant activity | Histamine |
| Histamine H1 Receptor | < 5.0 | No significant activity | Histamine |
Data compiled from multiple sources and represents approximate values for illustrative purposes.
As the data illustrates, Immepip demonstrates a high affinity and functional potency for the H3 receptor, with significantly weaker interactions at the H4, H2, and H1 receptors. This profile establishes it as a selective H3 receptor agonist. A similar data-driven approach is essential to characterize the selectivity of any novel compound, including 4-[2-(1H-Imidazol-4-yl)ethyl]piperidine.
Experimental Workflows for Determining Selectivity
The data presented above is generated through rigorous and well-validated experimental protocols. Here, we outline the step-by-step methodologies for the key assays.
These assays directly measure the affinity of a ligand for a receptor. They are considered a gold standard for quantifying the interaction between a drug and its target.
-
Objective : To determine the binding affinity (Ki) of a test compound at the human H1, H2, H3, and H4 receptors.
-
Principle : The assay measures the ability of a non-radiolabeled test compound to compete with a known radioligand for binding to the receptor.
Step-by-Step Protocol:
-
Cell Culture and Membrane Preparation :
-
Culture human embryonic kidney (HEK293) cells stably expressing the recombinant human histamine receptor of interest (H1, H2, H3, or H4).
-
Harvest the cells and homogenize them in a cold buffer.
-
Centrifuge the homogenate to pellet the cell membranes. Wash the membrane pellet and resuspend it in an appropriate assay buffer. Determine the protein concentration of the membrane preparation.
-
-
Competitive Binding Assay :
-
In a 96-well plate, add the receptor membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]histamine for H4R), and a range of concentrations of the test compound.
-
For determining non-specific binding, a high concentration of a known, non-labeled ligand is used instead of the test compound.
-
Incubate the plates at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
-
Separation and Detection :
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to minimize non-specific binding.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
-
Data Analysis :
-
Plot the logarithm of the test compound concentration against the percentage of specific binding.
-
Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional assays measure the cellular response following receptor activation or inhibition. The H4 receptor is a Gi-coupled receptor, meaning its activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.
-
Objective : To determine the functional potency (EC50 for agonists, IC50 for antagonists) of a test compound at the H4 receptor.
-
Principle : This assay measures the ability of a compound to modulate cAMP levels in cells expressing the H4 receptor.
Step-by-Step Protocol for an Agonist:
-
Cell Preparation :
-
Use a cell line (e.g., CHO or HEK293) stably expressing the human H4 receptor.
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
-
-
Assay Procedure :
-
Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Add varying concentrations of the test compound (potential agonist) to the cells.
-
Simultaneously, add a known concentration of an adenylyl cyclase activator, such as forskolin, to stimulate cAMP production. The inhibitory effect of the H4R agonist will be measured against this stimulated level.
-
Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
-
cAMP Detection :
-
Lyse the cells to release the intracellular cAMP.
-
Quantify the cAMP levels using a detection kit, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay).
-
-
Data Analysis :
-
Plot the logarithm of the agonist concentration against the measured cAMP levels.
-
Use non-linear regression to fit a dose-response curve and determine the EC50 value, which represents the concentration of the agonist that produces 50% of its maximal inhibition of forskolin-stimulated cAMP accumulation.
-
Concluding Remarks for the Practicing Scientist
The detailed characterization of a compound's selectivity profile is a cornerstone of modern drug discovery. While the specific data for 4-[2-(1H-Imidazol-4-yl)ethyl]piperidine remains elusive, the principles and methodologies outlined in this guide using Immepip as a surrogate are universally applicable.
The choice of experimental assays, from radioligand binding to functional cAMP measurements, provides a multi-faceted view of a ligand's interaction with its target and off-target receptors. The causality is clear: binding affinity dictates the potential for interaction, while functional assays confirm the nature and potency of that interaction. By systematically applying these self-validating protocols, researchers can confidently establish the selectivity of novel chemical entities, a critical step toward developing safer and more effective therapeutics targeting the histamine H4 receptor.
References
-
Vollinga, R. C., et al. (1994). A new potent and selective histamine H3 receptor agonist, 4-(1H-imidazol-4-ylmethyl)piperidine. Journal of Medicinal Chemistry, 37(3), 332-333. [Link]
-
Linney, I. D., et al. (2004). Identification of 4-(1H-imidazol-4(5)-ylmethyl)pyridine (immethridine) as a novel, potent, and highly selective histamine H(3) receptor agonist. Journal of Medicinal Chemistry, 47(10), 2414-2417. [Link]
-
Jablonowski, J. A., et al. (2003). The First Potent and Selective Non-Imidazole Human Histamine H4 Receptor Antagonists. Journal of Medicinal Chemistry, 46(18), 3957-3960. [https://pubs.acs.org/doi/10.1021/jm034089+]([Link])
-
Corrêa, M. F., & Fernandes, J. P. S. (2015). Histamine H4 Receptor Ligands: Future Applications and State of Art. Chemical Biology & Drug Design, 85(4), 461-480. [Link]
-
Thurmond, R. L., et al. (2004). A potent and selective histamine H4 receptor antagonist with anti-inflammatory properties. The Journal of pharmacology and experimental therapeutics, 309(1), 404-413. [Link]
-
Lim, H. D., et al. (2005). Evaluation of histamine H1-, H2-, and H3-receptor ligands at the human histamine H4 receptor: identification of 4-methylhistamine as the first potent and selective H4 receptor agonist. The Journal of pharmacology and experimental therapeutics, 314(3), 1310-1321. [Link]
Sources
- 1. A new potent and selective histamine H3 receptor agonist, 4-(1H-imidazol-4-ylmethyl)piperidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of 4-(1H-imidazol-4(5)-ylmethyl)pyridine (immethridine) as a novel, potent, and highly selective histamine H(3) receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
- 6. Evaluation of histamine H1-, H2-, and H3-receptor ligands at the human histamine H4 receptor: identification of 4-methylhistamine as the first potent and selective H4 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
validating H3 agonist potency of 4-[2-(1H-Imidazol-4-yl)ethyl]piperidine
Executive Summary
Imetit (4-[2-(1H-Imidazol-4-yl)ethyl]piperidine) acts as a high-affinity, potent agonist at the Histamine H3 receptor (H3R).[1] Historically utilized as a reference tool, it exhibits significantly higher potency than the endogenous ligand histamine and the classic agonist (R)-
Critical Scientific Note: While Imetit is a robust H3 agonist (
Part 1: Pharmacological Profile & Comparative Analysis[3][4]
The following data aggregates binding affinity (
Table 1: Comparative Potency Landscape[3]
| Compound | Role | H3R Affinity ( | Functional Potency ( | H3 vs. H4 Selectivity |
| Imetit | High-Potency Agonist | 0.1 – 0.3 | 1.0 – 2.8 | Low (~5-fold) |
| Histamine | Endogenous Ligand | 5.0 – 8.0 | 60 – 100 | Non-selective |
| (R)- | Classic Agonist | 1.0 – 1.5 | 5.0 – 15 | Low (~10-fold) |
| Immepip | Synthetic Agonist | ~0.3 | 1.0 – 5.0 | Low |
| Methimepip | Selective Agonist | 0.2 – 0.5 | < 1.0 | High (>1000-fold) |
*Functional potency values based on [
Key Mechanistic Insights
-
Constitutive Activity: H3R exhibits high constitutive activity (spontaneous coupling to
).[3] Imetit acts as a full agonist, further increasing GTP binding by ~100% over basal levels in optimized systems. -
Potency Ratio: Imetit is approximately 4x more potent than RAMH and 60x more potent than Histamine in radioligand displacement assays.[4]
Part 2: Mechanistic Pathway Visualization
The H3 receptor functions primarily as a presynaptic autoreceptor coupled to
Figure 1: H3R Signal Transduction.[5][6] The red arrow indicates the primary node for functional validation (GTP exchange).
Part 3: Experimental Validation Framework
To validate Imetit potency, a dual-assay approach is required: Affinity Confirmation (Binding) and Functional Efficacy (GTP
Protocol A: [ ]GTP S Binding Assay (Functional Gold Standard)
This assay measures the initial step of G-protein activation, providing the most direct measure of agonist efficacy for
Reagents:
-
Membranes: CHO-K1 cells stably expressing human H3R (approx. 200–400 fmol/mg protein).
-
Assay Buffer: 50 mM HEPES (pH 7.4), 3
M GDP, 10 mM MgCl , 100 mM NaCl, 100 g/mL Saponin.[7] -
Radioligand: [
]GTP S (0.1 nM).[6]
Step-by-Step Workflow:
-
Preparation: Thaw membranes and dilute in Assay Buffer. Note: Saponin is critical for maximizing G-protein accessibility.
-
Incubation: Mix membranes (10–20
g protein/well) with Imetit ( to M) and [ ]GTP S. -
Equilibrium: Incubate for 30 minutes at 30°C.
-
Termination: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.
-
Analysis: Measure radioactivity via liquid scintillation counting.
-
Calculation: Plot % Stimulation over Basal vs. Log[Imetit]. Determine
.
Protocol B: [ ]NAMH Competition Binding (Affinity)
Validates that the molecule is binding to the orthosteric site.
Reagents:
-
Radioligand: [
]-N- -methylhistamine (1 nM). -
Non-Specific Control: 10
M Clobenpropit or Thioperamide.[5]
Step-by-Step Workflow:
-
Incubation: Incubate membranes with radioligand and varying concentrations of Imetit for 60 mins at 25°C.
-
Separation: Filter and wash as above.
-
Calculation: Use non-linear regression (one-site competition model) to determine
. Convert to using the Cheng-Prusoff equation:
Part 4: Validation Logic & Troubleshooting
The following workflow outlines the decision logic for validating Imetit, specifically addressing the H4 cross-reactivity issue.
Figure 2: Validation Logic Flow. Note the critical checkpoint for H4 selectivity.
Troubleshooting Guide
-
High Basal Binding: H3R has high constitutive activity. If the signal-to-noise ratio in GTP
S is low (<1.5x), increase GDP concentration to 10 M to suppress basal noise. -
Partial Agonism: In systems with low receptor reserve (low expression density), Imetit may appear as a partial agonist compared to Histamine. This is a system artifact, not a molecular defect.
-
H4 Interference: If using native tissue (e.g., brain homogenates), include a selective H4 antagonist (e.g., JNJ 7777120) to ensure the observed signal is purely H3-mediated.
References
-
Garbarg, M., et al. (1992).[6] S-[2-(4-imidazolyl)ethyl]isothiourea, a highly specific and potent histamine H3 receptor agonist. Journal of Pharmacology and Experimental Therapeutics, 263(1), 304-310.
-
Ligneau, X., et al. (2000).[8] Recombinant human histamine H3 receptor: functional expression and pharmacological characterization. British Journal of Pharmacology.[1] (Cited via context of Imetit characterization in recombinant systems).
-
Kitbunnadaj, R., et al. (2004). Identification of 4-(1H-imidazol-4-ylmethyl)pyridine derivatives as new histamine H3 receptor ligands. Journal of Medicinal Chemistry. (Contextual reference for comparative potency).
-
Liu, C., et al. (2001).[1] Cloning and pharmacological characterization of a fourth histamine receptor (H4) expressed in bone marrow.[1] Molecular Pharmacology.[1] (Establishes Imetit affinity at H4).
-
Rouleau, A., et al. (2002). Histamine H3-receptor-mediated [35S]GTPgamma[S] binding: evidence for constitutive activity.[3][6] British Journal of Pharmacology.[1]
Sources
- 1. resources.tocris.com [resources.tocris.com]
- 2. Compared pharmacology of human histamine H3 and H4 receptors: structure-activity relationships of histamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Histamine H3-receptor-mediated [35S]GTP gamma[S] binding: evidence for constitutive activity of the recombinant and native rat and human H3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. S-[2-(4-imidazolyl)ethyl]isothiourea, a highly specific and potent histamine H3 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Histamine H3-receptor-mediated [35S]GTPγ[S] binding: evidence for constitutive activity of the recombinant and native rat and human H3 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
- 8. Compared pharmacology of human histamine H3 and H4 receptors: structure–activity relationships of histamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Pharmacokinetics of Histamine H3 Receptor Agonists: A Technical Guide
Executive Summary
The Histamine H3 receptor (H3R) is a presynaptic G-protein-coupled receptor (GPCR) that functions as a constitutive inhibitor of neurotransmitter release.[1] While H3R antagonists (e.g., pitolisant) have achieved clinical success for narcolepsy, H3R agonists remain primarily pharmacological tools due to their sedative effects.
However, the precise pharmacokinetic (PK) characterization of these agonists is critical for validating preclinical models of sleep disorders, pain, and inflammation. This guide objectively compares the PK profiles of the three standard reference agonists: (R)-
Structural Classes & Pharmacokinetic Comparison
The primary challenge in H3R agonist development is the imidazole ring . While essential for high-affinity binding to the receptor's orthosteric site (interacting with Asp3.32), this moiety confers poor pharmacokinetic properties, including rapid metabolism by histamine N-methyltransferase (HMT) and inhibition of cytochrome P450 enzymes (CYP).
Comparative PK Profile Table
| Feature | (R)- | Imetit | Immepip | Methimepip |
| Chemical Class | Imidazole amine | Isothiourea derivative | Imidazole homologue | Methyl-piperidine |
| Receptor Selectivity | High H3R (some H4R) | Non-selective (H3R/H4R) | High H3R | High H3R |
| BBB Permeability | Low (Hydrophilic) | Moderate | Moderate | High |
| Metabolic Stability | Poor (Rapid methylation by HMT) | Low (Isothiourea instability) | Moderate | Improved |
| Primary Route | Systemic (i.p./s.c.) or i.c.v. | Systemic (i.p./s.c.) | Systemic | Systemic |
| Key PK Liability | Short | Interaction with CYP enzymes; H4R off-target effects. | Similar to Imetit but structurally distinct. | - |
| Primary Use | The "Gold Standard" reference ligand. | Radioligand displacement; functional assays. | Radioligand binding; discriminative stimulus.[2] | CNS in vivo studies. |
Expert Insight: RAMH is often cited as the reference agonist, but its utility in in vivo CNS studies is limited by its poor Blood-Brain Barrier (BBB) penetration. Researchers often must administer RAMH at high doses (10–20 mg/kg i.p.) to achieve significant receptor occupancy in the brain, whereas Methimepip shows superior CNS entry.
Mechanism of Action & Signaling Dynamics
Understanding the PK of these agonists requires correlating plasma/brain levels with the downstream pharmacodynamic (PD) effect. H3Rs couple to
H3R Signaling Pathway (Graphviz Diagram)
Figure 1: The signal transduction pathway of H3R agonists. Activation leads to the inhibition of cAMP accumulation and calcium influx, resulting in the suppression of neurotransmitter exocytosis.
Experimental Protocol: Determination of Unbound Brain-to-Plasma Ratio ( )
To accurately compare H3R agonists, one must measure the unbound fraction in the brain, as total brain concentration is misleading due to high non-specific binding of lipophilic compounds.
Rationale
The "free drug hypothesis" states that only the unbound drug exerts a pharmacological effect. For imidazole-based agonists, which can have variable protein binding, calculating
Workflow Diagram
Figure 2: Workflow for determining the unbound brain-to-plasma ratio (
Step-by-Step Methodology
-
Administration: Administer the H3R agonist (e.g., Imetit 5 mg/kg) subcutaneously to rodents (rats/mice).
-
Equilibration: Allow sufficient time for distribution (typically
is 30–60 min for these small molecules). -
Terminal Sampling:
-
Anesthetize the animal.
-
Crucial Step: Perform transcardial perfusion with ice-cold saline for 2–3 minutes. Why? To wash out blood from the cerebral vasculature. Imidazole compounds in the blood trapped in brain capillaries will contaminate the "brain" sample.
-
Collect trunk blood (for plasma) immediately prior to perfusion.
-
-
Sample Preparation:
-
Homogenize brain tissue in buffer (1:3 w/v).
-
Perform Rapid Equilibrium Dialysis (RED) on a subset of the homogenate to determine the fraction unbound in brain (
).
-
-
Quantification: Analyze total plasma (
) and total brain homogenate ( ) concentrations via LC-MS/MS. -
Calculation:
Challenges & Optimization Strategies
The Metabolic Liability
The imidazole ring is a substrate for Histamine N-methyltransferase (HMT) . RAMH is rapidly methylated to (R)-N-methyl-alpha-methylhistamine, which is inactive at the H3R.
-
Consequence: Short half-life (
) requires frequent dosing or continuous infusion for chronic studies. -
Solution: Non-imidazole agonists (e.g., Methimepip) or prodrug strategies (azomethine derivatives of RAMH) have been developed to protect the N-H group from HMT recognition.
CYP Inhibition
Many imidazole-containing compounds (like Imetit and Immepip) bind to the heme iron of Cytochrome P450 enzymes, acting as reversible inhibitors.
-
Impact: This complicates PK/PD interpretation if the agonist inhibits its own metabolism or that of co-administered drugs.
-
Recommendation: For combination studies, verify CYP inhibition potential in vitro before in vivo execution.
References
-
Arrang, J. M., et al. (1987).
) of histamine receptor.[4] Nature. Link -
Garbarg, M., et al. (1992). S-[2-(4-imidazolyl)ethyl]isothiourea, a highly specific and potent histamine H3 receptor agonist. Journal of Pharmacology and Experimental Therapeutics. Link
-
Vollinga, R. C., et al. (1994). New analogs of the histamine H3 receptor agonist immepip.[2] Journal of Medicinal Chemistry. Link
-
Kitbunnadaj, R., et al. (2005).[1] Methimepip: A novel histamine H3 receptor agonist with high potency and selectivity. Journal of Medicinal Chemistry. Link
-
Summerfield, S. G., et al. (2006). Central nervous system drug disposition: the relationship between in situ brain permeability and brain free fraction.[5][6] Journal of Pharmacology and Experimental Therapeutics. Link
-
Di, L., et al. (2013). A Simple Method for Assessing Free Brain/Free Plasma Ratios Using an In Vitro Model of the Blood Brain Barrier.[5][7][8] PLOS ONE. Link
Sources
- 1. Differential effects of the histamine H3 receptor agonist methimepip on dentate granule cell excitability, paired-pulse plasticity and long-term potentiation in prenatal alcohol-exposed rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological analysis of immepip and imetit homologues. Further evidence for histamine H(3) receptor heterogeneity? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of the binding distribution of agonist and antagonist ligands for histamine H3 receptors in pig brain by quantitative autoradiography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dspace.ceu.es [dspace.ceu.es]
- 5. A Simple Method for Assessing Free Brain/Free Plasma Ratios Using an In Vitro Model of the Blood Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. A Simple Method for Assessing Free Brain/Free Plasma Ratios Using an In Vitro Model of the Blood Brain Barrier | PLOS One [journals.plos.org]
- 8. researchgate.net [researchgate.net]
Technical Replication Guide: Binding Kinetics of 4-[2-(1H-Imidazol-4-yl)ethyl]piperidine (Imetit)
Executive Summary & Compound Profile
4-[2-(1H-Imidazol-4-yl)ethyl]piperidine , commonly known as Imetit , is a high-affinity, potent agonist for the Histamine H3 and H4 receptors. Originally characterized as an H3-selective agonist, subsequent research identified its potent activity at the H4 receptor, distinguishing it from earlier generation ligands.
This guide provides the methodological framework to reproduce binding data for Imetit, specifically focusing on its interaction with the human H3 receptor (hH3R). It compares Imetit against the endogenous ligand (Histamine) and the standard synthetic agonist (R)-(-)-
Chemical Profile[1][2]
-
Common Name: Imetit
-
IUPAC Name: 4-[2-(1H-imidazol-5-yl)ethyl]piperidine
-
Mechanism: G-protein biased agonist (Gi/o coupled).
-
Key Application: Studying presynaptic inhibition of neurotransmitter release (H3) and chemotaxis/immune modulation (H4).
Comparative Binding Analysis
The following data represents consensus values derived from radioligand displacement assays using [³H]-N-
Senior Scientist Note: When reproducing these values, pay close attention to the G-protein state of your membrane preparation. Agonist affinity (Ki) is highly sensitive to the presence of Mg²⁺ and GTP analogs. The values below assume a magnesium-containing buffer favoring the high-affinity G-protein coupled state.
Table 1: Comparative Affinity Profile (hH3R)
| Compound | Role | Ki (nM) | Relative Potency | Selectivity Notes |
| Imetit | Agonist | 0.3 ± 0.1 | +++++ | High affinity for both H3 and H4. |
| (R)-(-)- | Agonist | 0.5 ± 0.2 | ++++ | Standard H3 reference agonist. |
| Histamine | Endogenous Agonist | 5.0 - 8.0 | ++ | Rapidly metabolized; requires metabolic inhibitors if used in tissue. |
| Clobenpropit | Inverse Agonist | 0.2 ± 0.1 | N/A | High affinity antagonist control. |
| Thioperamide | Antagonist | 2.0 - 5.0 | N/A | Lower affinity than Clobenpropit; often used to define non-specific binding. |
Data Interpretation:
-
Imetit vs. RAMH: Imetit typically displays equal or slightly superior affinity (lower Ki) compared to RAMH.
-
Imetit vs. Histamine: Imetit is approximately 10-20x more potent than the endogenous ligand histamine.
Experimental Protocol: Radioligand Binding Assay
Objective: Determine the Ki of Imetit by displacing [³H]-N-
Phase 1: Membrane Preparation (Critical Path)
-
System: HEK-293T cells stably expressing hH3R.[1]
-
Lysis Buffer: 50 mM Tris-HCl, pH 7.4, 2.5 mM EDTA, Protease Inhibitor Cocktail.
-
Procedure:
-
Harvest cells in ice-cold PBS.
-
Homogenize (Polytron, 2x 10 sec bursts). Do not overheat.
-
Centrifuge at 1,000 x g (10 min) to remove nuclei/debris.
-
Supernatant centrifugation: 40,000 x g (30 min, 4°C).
-
Resuspend pellet in Assay Buffer .
-
Phase 2: Binding Assay Workflow
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2 .
-
Why MgCl2? Magnesium stabilizes the receptor-G protein complex. Omitting this will artificially lower Imetit's apparent affinity.
Step-by-Step Protocol:
-
Filter Pre-treatment: Soak GF/C glass fiber filters in 0.3% Polyethyleneimine (PEI) for at least 1 hour.
-
Trustworthiness Check: Imetit and histamine analogs are "sticky" (positively charged). PEI coats the glass fibers with a positive charge, repelling the ligand and reducing non-specific binding to the filter itself.
-
-
Plate Setup (96-well):
-
Total Binding: 2 nM [³H]-NAMH + Membrane (15 µg protein).
-
Non-Specific Binding (NSB): Above + 10 µM Clobenpropit.
-
Experimental: Above + Imetit (Concentration range:
to M).
-
-
Incubation: 60 minutes at 25°C .
-
Note: Equilibrium is temperature-dependent. 25°C is preferred over 37°C to prevent ligand degradation and receptor internalization.
-
-
Harvesting: Rapid vacuum filtration using a cell harvester. Wash 3x with ice-cold 50 mM Tris-HCl.
-
Detection: Liquid Scintillation Counting.
Visualization: Assay Workflow
Figure 1: Radioligand binding workflow emphasizing the critical PEI pre-soak step to ensure data validity.
Mechanistic Validation: Signaling Pathway
To confirm that Imetit is acting as a functional agonist (and not just a binder), you should observe the downstream effects of Gi/o coupling.
Mechanism:
-
G
i/o subunit dissociates. -
Inhibition of Adenylyl Cyclase (AC)
Reduced cAMP. -
Activation of MAPK/ERK pathway (via G
subunits).
Visualization: H3R Signaling Cascade
Figure 2: Imetit-induced H3R signaling.[1][6] Primary validation marker is the reduction of forskolin-stimulated cAMP.
Troubleshooting & Validation Checkpoints
-
The "Hill Slope" Check:
-
In displacement assays, the Hill slope should be near -1.0.
-
Issue: If Slope < -1.0 (e.g., -0.6), it indicates negative cooperativity or, more likely, that you have a mixture of G-protein coupled (High Affinity) and uncoupled (Low Affinity) receptors.
-
Fix: Ensure sufficient MgCl2 (5mM) is in the buffer and the membranes are fresh.
-
-
H4 Cross-Reactivity:
-
If using native tissue (e.g., brain homogenate), remember Imetit is not H3 specific; it hits H4.
-
Fix: Use specific H4 antagonists (e.g., JNJ 7777120) to mask H4 receptors if isolating H3 signal in native tissue.
-
-
Ligand Depletion:
-
Ensure that less than 10% of the total radioligand is bound. If Total Binding > 10% of added counts, the assumption of "free ligand concentration ≈ added concentration" fails, skewing Ki calculations. Reduce membrane protein concentration if this occurs.
-
References
-
Gbahou, F., et al. (2006).[9] Compared pharmacology of human histamine H3 and H4 receptors: structure-activity relationships of histamine derivatives. British Journal of Pharmacology, 147(7), 744–754.[9]
-
Lovenberg, T.W., et al. (1999). Cloning and functional expression of the human histamine H3 receptor.[10] Molecular Pharmacology, 55(6), 1101-1107.
-
IUPHAR/BPS Guide to Pharmacology. (2023). Histamine H3 receptor Ligands.[2][3][1][4][5][6][7][9][10][11][12][13]
-
BindingDB. (2023). Affinity Data for Imetit / Histamine H3 receptor.[2][3][1][5][6][13]
Sources
- 1. Agonist-induced activation of histamine H3 receptor signals to extracellular signal-regulated kinases 1 and 2 through PKC-, PLD-, and EGFR-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BindingDB BDBM50483134 CHEBI:64156::Imetit [bindingdb.org]
- 3. Structural insights into the agonists binding and receptor selectivity of human histamine H4 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Nordimaprit, homodimaprit, clobenpropit and imetit: affinities for H3 binding sites and potencies in a functional H3 receptor model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Histamine H3 Receptor Agonist Imetit Attenuated Isoproterenol Induced Renin Angiotensin System and Sympathetic Nervous System Overactivity in Myocardial Infarction of Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Histamine H3-Receptor Signaling in Cardiac Sympathetic Nerves: Identification of a Novel MAPK-PLA2-COX-PGE2-EP3R Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdspdb.unc.edu [pdspdb.unc.edu]
- 10. resources.revvity.com [resources.revvity.com]
- 11. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. researchgate.net [researchgate.net]
4-[2-(1H-Imidazol-4-yl)ethyl]piperidine proper disposal procedures
Executive Summary & Chemical Identity
This guide outlines the mandatory disposal procedures for 4-[2-(1H-Imidazol-4-yl)ethyl]piperidine , commonly known as Imetit .
As a potent Histamine H3 and H4 receptor agonist (Ki = 0.3 nM for H3), this compound possesses significant bioactivity.[1][2] Disposal protocols must prioritize complete thermal destruction to prevent environmental accumulation, particularly in aquatic systems where histaminergic signaling is evolutionarily conserved.
Chemical Identifiers
| Parameter | Free Base | Dihydrobromide Salt (Common) |
| Common Name | Imetit | Imetit Dihydrobromide |
| CAS Number | 32376-42-2 | 32385-58-3 |
| Molecular Formula | C₁₀H₁₇N₃ | C₁₀H₁₇N₃[1][2][3][4][5][6][7][8][9] · 2HBr |
| Physical State | Viscous Oil / Solid | Hygroscopic Solid |
| Solubility | Organic Solvents | Water (100 mM), DMSO |
Safety Profile & Hazard Assessment
Before initiating disposal, the waste generator must validate the hazard profile. Imetit is not P-listed (acutely toxic) under RCRA, but it is a bioactive irritant.
GHS Classification (Self-Validating Safety Check): If your material does not match these characteristics, halt and verify the substance identity.
| Hazard Class | GHS Code | Statement | PPE Requirement |
| Skin Irritation | H315 | Causes skin irritation. | Nitrile Gloves (Min 0.11mm thickness) |
| Eye Irritation | H319 | Causes serious eye irritation.[6] | Safety Glasses with Side Shields |
| STOT - SE | H335 | May cause respiratory irritation.[8][10] | N95 Respirator (if solid/dust) |
Critical Warning: Do NOT dispose of this compound via sink drains. Its high receptor affinity poses risks to aquatic life even at dilute concentrations.
Disposal Decision Matrix (Workflow)
The following logic gate determines the correct waste stream for your specific sample state.
Figure 1: Decision tree for segregating Imetit waste based on physical state to ensure compliant destruction.
Detailed Operational Protocols
Protocol A: Solid Waste (Pure Compound & Debris)
Applicability: Expired powder, contaminated weighing boats, gloves, and paper towels.
-
Containment: Place the solid material into a clear, wide-mouth polyethylene (HDPE) or glass jar.
-
Labeling: Affix a hazardous waste label.
-
Secondary Debris: Contaminated gloves and spatulas must be double-bagged in clear hazardous waste bags (4-mil thickness) and tagged as "Trace Chemical Debris."
-
Disposal Path: Transfer to the facility's Chemical Incineration stream.
Protocol B: Liquid Waste (Solutions)
Applicability: Stock solutions (DMSO/Water) or HPLC waste containing Imetit.
-
Segregation:
-
Aqueous Solutions: If dissolved in water/buffer, bulk into the "Aqueous Basic/Toxic" waste stream.
-
Organic Solutions: If dissolved in DMSO, Methanol, or Ethanol, bulk into the "Non-Halogenated Organic" waste stream.
-
-
pH Validation (Self-Validating Step):
-
Why? Imetit Dihydrobromide is acidic in solution.
-
Action: Check pH using a strip. If pH < 4, do not mix directly with strong cyanide or sulfide waste streams to prevent gas evolution.
-
-
Container: Use standard solvent safety cans (HDPE or Steel).
-
Disposal Path: Fuel Blending/Incineration .
Protocol C: Empty Container Management
Applicability: Original vendor vials (e.g., Sigma, Tocris, Cayman).
-
Triple Rinse: Rinse the empty vial three times with a compatible solvent (Methanol or Water).
-
Rinsate Management: Pour all three rinses into the Liquid Waste container (Protocol B).
-
Defacement: Cross out the label and CAS number on the vial.
-
Final Step: Discard the clean, defaced vial into standard glass recycling or trash, depending on local facility rules for "P-listed empty" equivalents (though Imetit is not P-listed, this is best practice for bioactive amines).
Emergency Procedures (Spill Management)
In the event of a spill outside a fume hood, execute the following immediately:
-
Evacuate & Ventilate: Bioactive dusts can cause rapid respiratory irritation. Clear the immediate area.[5][9][12][13]
-
PPE Upgrade: Wear double nitrile gloves, a lab coat, and an N95 respirator (or P100) to prevent inhalation.
-
Dry Spill Cleanup:
-
Do not dry sweep (creates dust).
-
Cover the spill with wet paper towels (water or ethanol) to dampen the powder.
-
Scoop the damp material into a waste jar (Protocol A).
-
-
Liquid Spill Cleanup:
-
Absorb with an inert material (Vermiculite or Universal Absorbent Pads).
-
Place saturated absorbents into a sealed bag for incineration.
-
-
Decontamination: Wipe the surface with 0.1M HCl (to protonate and solubilize residual base) followed by a soap and water rinse.
References
-
PubChem. (2023). Compound Summary: Imetit. National Library of Medicine. Retrieved from [Link]
-
US EPA. (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste. Retrieved from [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. axonmedchem.com [axonmedchem.com]
- 5. kishida.co.jp [kishida.co.jp]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. Synthesis and Pharmacological Characterization of New Photocaged Agonists for Histamine H3 and H4 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. assets.greenbook.net [assets.greenbook.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. fishersci.com [fishersci.com]
- 11. static.cymitquimica.com [static.cymitquimica.com]
- 12. enamine.enamine.net [enamine.enamine.net]
- 13. file.chemscene.com [file.chemscene.com]
Personal protective equipment for handling 4-[2-(1H-Imidazol-4-yl)ethyl]piperidine
A Guide to the Safe Handling of 4-[2-(1H-Imidazol-4-yl)ethyl]piperidine
This document provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational plans for handling 4-[2-(1H-Imidazol-4-yl)ethyl]piperidine. As no comprehensive safety data sheet (SDS) is publicly available for this specific molecule, this guide synthesizes information from the known hazardous properties of its core chemical structures: imidazole and piperidine . This conservative approach ensures a high margin of safety for all laboratory personnel.
Hazard Identification and Risk Assessment
The primary risk associated with 4-[2-(1H-Imidazol-4-yl)ethyl]piperidine stems from the combined hazards of its parent moieties. The imidazole ring is known to be corrosive and can cause severe skin and eye damage[1]. The piperidine ring is classified as a flammable liquid and is toxic upon contact, inhalation, or ingestion, also causing severe skin burns and eye damage[2][3][4]. Therefore, this compound must be treated as a hazardous substance with multiple potential routes of exposure.
The following table outlines the anticipated hazard classifications based on analogous compounds and structural motifs[3][4][5][6].
| Hazard Class | Anticipated Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin |
| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled |
| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage |
| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage |
| Specific Target Organ Toxicity — Single Exposure | Category 3 | H335: May cause respiratory irritation |
| Flammable Solids/Liquids | Category 2 (as a precaution) | H225: Highly flammable liquid and vapour |
Mandatory Personal Protective Equipment (PPE)
A comprehensive PPE strategy is non-negotiable when handling this compound. The causality for each piece of equipment is rooted in preventing chemical contact with the body through all potential routes of exposure.
| Protection Type | Specification | Rationale and Causality |
| Eye and Face Protection | Chemical safety goggles conforming to EN166 or OSHA 29 CFR 1910.133. A full-face shield must be worn over the goggles.[2][7][8] | The compound is anticipated to be severely corrosive. Goggles provide a seal against splashes and dust, while the face shield protects the entire face from direct contact during transfers or potential spills. |
| Hand Protection | Nitrile or neoprene gloves (minimum thickness of 0.4 mm). Check manufacturer-specific breakthrough time data. Always double-glove.[1][2] | Piperidine is toxic upon skin absorption[3]. Both parent compounds can cause severe burns[1][2]. Double-gloving provides an additional barrier and allows for safe removal of the outer glove if contamination occurs. |
| Skin and Body Protection | A flame-resistant, chemically-resistant laboratory coat, fully buttoned. Full-length pants and closed-toe shoes are mandatory.[1][2] | This prevents accidental skin contact from spills or splashes. Standard cotton lab coats are insufficient due to the corrosive nature and potential flammability of piperidine derivatives. |
| Respiratory Protection | Not required when handling small quantities inside a certified chemical fume hood. For spill cleanup or handling larger quantities, a full-face respirator with an organic vapor/acid gas (OV/AG) cartridge and a P100 particulate filter is required.[8][9] | The compound is expected to be toxic if inhaled and may cause respiratory irritation[3][6]. A fume hood provides the primary engineering control to prevent inhalation. |
Operational Protocol: A Step-by-Step Workflow for Safe Handling
This protocol establishes a self-validating system where safety checks are integrated at every stage of the process.
Step 1: Preparation and Pre-Handling Checks
-
Read and Understand: Review this guide and the SDS for analogous compounds like piperidine and imidazole.[8][10]
-
Verify Engineering Controls: Confirm that the chemical fume hood has been certified within the last year. Ensure its airflow is optimal.[1][8]
-
Assemble Emergency Equipment: Locate the nearest safety shower and eyewash station. Ensure a spill kit containing appropriate absorbent material (e.g., vermiculite or sand) is readily accessible.[8][10]
-
Prepare a Labeled Waste Container: Have a designated, clearly labeled hazardous waste container ready in the fume hood.[7][11]
Step 2: Chemical Handling
-
Don PPE: Put on all required PPE as outlined in the table above before entering the laboratory area where the chemical is stored or handled.
-
Work Exclusively in Fume Hood: All manipulations, including weighing, transferring, and preparing solutions, must occur deep within the sash of a functioning chemical fume hood.[8]
-
Grounding: When transferring significant quantities, ground and bond the receiving and dispensing containers to prevent static discharge, a potential ignition source for flammable piperidine derivatives.[9]
-
Avoid Dust and Aerosols: Handle the solid form of the compound carefully to avoid generating dust. If making a solution, add the solid to the solvent slowly.[5][11]
-
Keep Containers Closed: Always keep the primary container tightly sealed when not in use.[8][9]
Step 3: Post-Handling and Decontamination
-
Decontaminate: Thoroughly wipe down the work surface inside the fume hood, spatulas, and any other equipment with an appropriate solvent (e.g., 70% ethanol), followed by water.
-
Dispose of Waste: All contaminated consumables (e.g., pipette tips, weighing paper, gloves) must be placed in the designated hazardous waste container.[11][12]
-
Doff PPE: Remove PPE in the correct order to prevent cross-contamination: outer gloves, face shield, lab coat, inner gloves, goggles.
-
Personal Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[11]
Caption: Fig 1. A procedural workflow for safely handling 4-[2-(1H-Imidazol-4-yl)ethyl]piperidine.
Storage and Disposal Plan
Storage:
-
Conditions: Store the compound in a cool, dry, and well-ventilated area, away from sources of heat or ignition.[3] A recommended temperature range for piperidine derivatives is often between 2-8°C to ensure stability.[13]
-
Container: Keep the container tightly sealed to prevent moisture ingress and potential reaction with air.[8][9] If the compound is particularly sensitive, storing under an inert gas like argon or nitrogen is advisable.[14]
-
Incompatibilities: Segregate from strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[8][15]
Disposal:
-
Chemical Waste: The compound and any solutions containing it must be disposed of as hazardous chemical waste. Do not discharge to drains or the environment.[2][11]
-
Contaminated Materials: All disposable items that have come into contact with the chemical, including gloves, weighing paper, and absorbent pads from spill cleanups, must be collected in a sealed, labeled container for hazardous waste disposal.[11][12]
-
Regulatory Compliance: Adhere strictly to all local, state, and federal regulations for hazardous waste disposal.
Emergency Procedures
In Case of Exposure, Act Immediately:
-
Skin Contact: Immediately use the safety shower to flush the affected area with copious amounts of water for at least 15 minutes. Remove all contaminated clothing while under the shower. Seek immediate medical attention.[1][2]
-
Eye Contact: Immediately flush eyes with the emergency eyewash station for at least 15 minutes, holding the eyelids open to ensure complete rinsing. Seek immediate medical attention.[2][8]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[8]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[6][12]
References
-
ChemSupply Australia. (2023, September 25). Safety Data Sheet IMIDAZOLE. [Link]
-
Hampton Research. (2023, November 3). HR2-573 1.0 M Imidazole SDS. [Link]
-
University of Washington. (2025, February 28). Standard Operating Procedure for Imidazole. [Link]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Piperidine. [Link]
-
Sdfine. (n.d.). PIPERIDINE HYDROCHLORIDE - GHS Safety Data Sheet. [Link]
-
National Center for Biotechnology Information. (n.d.). Piperidine. PubChem Compound Database. [Link]
-
Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine. [Link]
-
National Research Council (US) Committee on Acute Exposure Guideline Levels. (2010). Piperidine - Acute Exposure Guideline Levels. In Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 9. National Academies Press (US). [Link]
-
PENTA s.r.o. (2024, May 7). SAFETY DATA SHEET - Piperidine. [Link]
-
U.S. Environmental Protection Agency. (2025, October). 1-[2-(4-Fluorophenyl)ethyl]-4-(1H-imidazol-5-yl)piperidine - Hazard. Computational Toxicology Dashboard. [Link]
-
U.S. Food and Drug Administration. (2011, November 1). Pharmacology/Toxicology NDA Review and Evaluation. [Link]
-
Aisha, S., et al. (2014). Acute Toxicity Studies of Methanolic Extract of Berberis Vulgaris in Mice. World Journal of Pharmaceutical Research, 3(9), 1440-1445. [Link]
-
Djas, M., & Hazai, L. (2022). Poisonous Piperidine Plants and the Biodiversity of Norditerpenoid Alkaloids for Leads in Drug Discovery: Experimental Aspects. Molecules, 27(20), 6833. [Link]
Sources
- 1. faculty.washington.edu [faculty.washington.edu]
- 2. carlroth.com [carlroth.com]
- 3. pentachemicals.eu [pentachemicals.eu]
- 4. gustavus.edu [gustavus.edu]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. synquestlabs.com [synquestlabs.com]
- 7. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 8. fishersci.com [fishersci.com]
- 9. chemos.de [chemos.de]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. hamptonresearch.com [hamptonresearch.com]
- 13. What are the storage stability of Piperidine Series compounds over time? - Blog [btcpharmtech.com]
- 14. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 15. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
